H-Gly-Gly-Gly-OH
描述
Glycylglycylglycine has been reported in Blighia sapida with data available.
Structure
3D Structure
属性
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3,7H2,(H,8,10)(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUKSGPZAADMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204140 | |
| Record name | Glycyl-glycyl-glycine | |
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Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Alfa Aesar MSDS], Solid | |
| Record name | Glycyl-glycyl-glycine | |
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| Record name | Glycylglycylglycine | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
58.5 mg/mL at 25 °C | |
| Record name | Glycylglycylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |
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CAS No. |
556-33-2 | |
| Record name | Glycylglycylglycine | |
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| Record name | Glycyl-glycyl-glycine | |
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| Record name | Triglycine | |
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| Record name | Glycyl-glycyl-glycine | |
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| Record name | N-(N-glycylglycyl)glycine | |
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| Record name | TRIGLYCINE | |
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| Record name | Glycylglycylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 °C | |
| Record name | Glycylglycylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Gly-Gly-Gly-OH: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Gly-OH, also known as Triglycine. It details its chemical and physical properties, structure, and provides in-depth experimental protocols for its synthesis, purification, and characterization. This document is intended to be a valuable resource for professionals in the fields of chemical and pharmaceutical research and development.
Chemical Properties and Structure
This compound is a tripeptide composed of three glycine residues linked by peptide bonds.[1] It is a white crystalline powder.[2] Triglycine is often used as a model compound in the study of protein structure and function and has potential research applications in various diseases.[1]
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 2-(2-(2-aminoacetamido)acetamido)acetic acid | N/A |
| Synonyms | Triglycine, Glycylglycylglycine | [2][3] |
| CAS Number | 556-33-2 | [4][5] |
| Chemical Formula | C₆H₁₁N₃O₄ | [4][5] |
| Molecular Weight | 189.17 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 240-250 °C (decomposes) | [5] |
| Solubility | Soluble in water (0.5 M at 20 °C) | [5] |
| pKa₁ (α-COOH) | ~3.05 | [6] |
| pKa₂ (α-NH₃⁺) | ~7.75 | [6] |
| logP | -2.04 | [5] |
Chemical Structure
The chemical structure of this compound consists of three glycine units connected by two peptide bonds. The molecule has a free amino group at the N-terminus and a free carboxyl group at the C-terminus.
References
The Discovery and Enduring Significance of Triglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triglycine (Gly-Gly-Gly), the simplest of tripeptides, holds a significant position in the annals of biochemical and materials science research. Its discovery is intrinsically linked to the pioneering work of Emil Fischer at the dawn of the 20th century, which laid the groundwork for our understanding of proteins as polypeptide chains. This technical guide provides an in-depth exploration of the discovery of triglycine, its historical research significance as a model peptide, and its crucial role in the development of advanced materials. We delve into the early synthetic methodologies, key physicochemical properties, and the evolution of analytical techniques for its characterization. Furthermore, this guide details the profound impact of triglycine sulfate (TGS) in the field of ferroelectrics and infrared detection. While not a direct signaling molecule, triglycine's importance as a fundamental building block and a tool for biophysical studies continues to be relevant in modern research and drug development.
Discovery and Historical Synthesis
The journey of triglycine begins with the foundational work of Hermann Emil Fischer, who in 1901, along with E. Fourneau, reported the synthesis of the first dipeptide, glycylglycine. This seminal achievement provided experimental evidence for the peptide bond theory, which Fischer had proposed to explain the structure of proteins. While a singular publication announcing the first synthesis of triglycine is not readily identifiable, it is evident from Fischer's subsequent work that the synthesis of triglycine and other small oligopeptides was an integral part of his systematic exploration of polypeptides. By 1907, Fischer had successfully synthesized an octadecapeptide, a feat that would have necessitated the mastery of synthesizing shorter peptide chains like triglycine.[1][2]
Early Synthetic Protocols: Solution-Phase Synthesis
The earliest methods for peptide synthesis, including that of triglycine, were conducted entirely in solution. These "solution-phase" methods were laborious, involving the protection of the amino group of one amino acid and the carboxyl group of another, followed by the activation of the free carboxyl group to facilitate peptide bond formation. The process required meticulous purification at each step to remove unreacted starting materials and byproducts.
A representative historical solution-phase synthesis of triglycine would have involved the following conceptual steps:
-
Protection of Glycine: The amino group of one glycine molecule would be protected, for instance, by using the benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932.
-
Activation of the Carboxyl Group: The carboxyl group of this N-protected glycine would then be activated, for example, by conversion to an acid chloride or azide.
-
Coupling: The activated, N-protected glycine would be reacted with the free amino group of a second glycine molecule (with its carboxyl group often protected as an ester) to form a protected dipeptide.
-
Deprotection: The N-terminal protecting group of the dipeptide would be removed.
-
Repetition: The process of coupling with another N-protected, activated glycine molecule would be repeated to form the protected tripeptide.
-
Final Deprotection: All protecting groups would be removed to yield triglycine.
References
H-Gly-Gly-Gly-OH: A Technical Guide to its Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
H-Gly-Gly-Gly-OH, also known as triglycine, is a simple tripeptide composed of three glycine residues linked by peptide bonds. Despite its straightforward structure, this molecule serves a variety of important functions in biochemical research and development. Its inherent biocompatibility, low toxicity, and versatile chemical nature make it a valuable tool in protein science, drug delivery, and as a model for studying peptide-protein interactions. This technical guide provides an in-depth overview of the core biochemical uses of this compound, complete with quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
Core Applications in Biochemistry
Triglycine's utility in the biochemical field is multifaceted, ranging from fundamental protein studies to applications in biotechnology and pharmacology.
Model Compound in Protein Structure and Function Studies
This compound is frequently employed as a model compound to investigate the fundamental principles of protein and peptide structure, folding, and interactions.[1] Its simple, flexible backbone, devoid of bulky side chains, allows researchers to study main-chain interactions without the complexities introduced by larger amino acid residues.
One of the key applications in this area is in protein crystallization . The small and flexible nature of triglycine can aid in the crystallization of proteins by stabilizing flexible regions or by acting as a molecular scaffold, facilitating the formation of well-ordered crystals. A notable example is its use in the crystallographic study of Proteinase K, where triglycine was observed to bind to the substrate recognition site, providing insights into the enzyme's main-chain interactions with its substrates.[2]
Biocompatible Component in Drug Delivery and Biomaterials
The inherent biocompatibility and biodegradability of triglycine make it an attractive component for the development of drug delivery systems and biomaterials. Composed of the naturally occurring amino acid glycine, it is well-tolerated by biological systems and can be broken down into its constituent amino acid, which can then be utilized by the body.
Triglycine can be conjugated to nanoparticles or incorporated into liposomes to enhance their biocompatibility and stability. This surface modification can reduce the immunogenicity of the delivery vehicle and improve its pharmacokinetic profile. While specific quantitative data for triglycine-based systems is emerging, the principles of peptide conjugation to nanocarriers are well-established.
Substrate and Ligand in Enzymatic and Binding Assays
This compound can serve as a substrate for various peptidases, allowing for the characterization of enzyme kinetics and the screening of potential inhibitors. Aminopeptidases, for instance, are known to hydrolyze peptides from the N-terminus, and triglycine can be used to assay their activity. While specific kinetic parameters for triglycine with a wide range of peptidases are not always readily available in comprehensive tables, the methodology for their determination is standard.
Furthermore, the binding of triglycine to proteins can be studied to understand ligand-protein interactions. Although it generally exhibits lower affinity compared to substrates with specific side-chain interactions, these studies provide valuable information on the contribution of the peptide backbone to binding energy.[2]
Quantitative Data Summary
The following tables summarize available quantitative data related to the biochemical applications of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃O₄ | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
Table 2: Crystallographic Data of Proteinase K in Complex with this compound
| Parameter | Value | Reference |
| Resolution | 1.4 Å | [2] |
| Space Group | P2₁ | [2] |
| Occupancy Ratio (GGG-A:GGG-B) | 0.56 : 0.44 | [2] |
Table 3: Thermodynamic Parameters of Glycine Binding to the Glycine Receptor
Note: While this data is for glycine, it provides a reference for the type of thermodynamic parameters that can be determined for triglycine-receptor interactions.
| Parameter | Value | Conditions | Reference |
| KD | 3.2 ± 0.8 μM | Purified human glycine receptor | [3] |
| ΔH | -2228 ± 1012 cal/mol | Isothermal Titration Calorimetry | [3] |
| ΔS | 17.7 ± 2.8 cal/mol/K | Isothermal Titration Calorimetry | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protein Crystallization with this compound (based on the study of Proteinase K)
Objective: To obtain protein crystals in complex with triglycine to study protein-peptide interactions.
Materials:
-
Purified Proteinase K
-
This compound (Triglycine)
-
Crystallization buffer (e.g., specific buffer components from the cited study)
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Microscopes for crystal visualization
Protocol:
-
Protein Preparation: Dissolve purified Proteinase K in a suitable buffer to a final concentration of 10-20 mg/mL.
-
Ligand Preparation: Prepare a stock solution of this compound in the same buffer as the protein.
-
Crystallization Setup:
-
Pipette the crystallization screen solutions into the reservoirs of the crystallization plate.
-
In a sitting drop, mix 1 µL of the Proteinase K solution with 1 µL of the this compound solution.
-
Add 2 µL of the reservoir solution to the drop.
-
Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
-
Crystal Harvesting and Data Collection: Once suitable crystals are obtained, they can be cryo-protected and used for X-ray diffraction data collection.
MTT Assay for Assessing Cytotoxicity
Objective: To evaluate the effect of this compound or triglycine-conjugated nanoparticles on cell viability.
Materials:
-
Target cell line (e.g., a cancer cell line or a normal cell line)
-
Complete cell culture medium
-
This compound solution or triglycine-conjugated nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or the triglycine-conjugated nanoparticles. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1][4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Experimental Workflow: Protein Crystallization with Triglycine
Logical Relationship: Applications of this compound
References
The Fundamental Characteristics of Triglycine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the core physicochemical and biological properties of the tripeptide triglycine.
Triglycine (Gly-Gly-Gly), the simplest tripeptide, serves as a fundamental model in biophysical chemistry and has emerging applications in materials science and drug delivery. Its uncomplicated structure, composed of three glycine residues linked by peptide bonds, allows for the focused study of peptide backbone characteristics without the confounding influence of side-chain interactions. This guide provides a comprehensive overview of the core characteristics of triglycine, presenting quantitative data, detailed experimental protocols, and visualizations of its role in biological signaling and experimental workflows.
Physicochemical Properties
The physicochemical properties of triglycine are foundational to its behavior in various experimental and biological systems. Key quantitative data are summarized below.
Table 1: General and Thermodynamic Properties of Triglycine
| Property | Value | Source |
| Molecular Formula | C6H11N3O4 | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Melting Point | 246 °C | [1] |
| Density | 1.47 g/mL at 25°C | [2] |
| logP | -2.68 | [1] |
Table 2: Dissociation Constants (pKa) of Triglycine in Aqueous Solution
| pKa | Value | Corresponding Group | Source |
| pKa1 | 3.18 - 3.23 | C-terminal carboxyl | [1][3] |
| pKa2 | 8.11 - 8.29 | N-terminal amino | [3] |
Table 3: Solubility of Triglycine in Various Solvents at 25.1 °C
| Solvent | Solubility ( g/100g solvent) | Source |
| Water | 5.85 | [1] |
| Aqueous Ethanol (10% v/v) | Not specified | [4] |
| Aqueous Ethanol (20% v/v) | Not specified | [4] |
| Aqueous Ethanol (40% v/v) | Not specified | [4] |
| Aqueous Dioxane (10% v/v) | Not specified | [4] |
| Aqueous Dioxane (20% v/v) | Not specified | [4] |
| Aqueous Guanidine Hydrochloride (1 M) | Not specified | [5] |
| Aqueous Guanidine Hydrochloride (6 M) | Not specified | [5] |
Table 4: Spectroscopic Data for Triglycine
| Spectroscopic Technique | Key Peaks/Shifts and Assignments | Source |
| ¹H NMR (in D₂O) | Chemical shifts are pH-dependent; specific values for CH₂ groups of N-terminal, backbone, and C-terminal residues have been determined. | [3][6] |
| ¹³C NMR (in D₂O) | Chemical shifts are pH-dependent; distinct signals for the Cα and carbonyl carbons of each glycine residue. | [6][7] |
| FTIR (Solid State) | Amide I and Amide II bands are prominent. The NH stretching mode is observed in the 3000-3500 cm⁻¹ region. Specific peak assignments are available for different conformations. | [8][9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of triglycine. The following sections provide step-by-step protocols for key experimental procedures.
Synthesis of Triglycine
While solid-phase peptide synthesis is a common method for preparing triglycine, a classical solution-phase approach is also feasible.[12] The hydrothermal synthesis of triglycine has also been investigated.[2]
Solid-Phase Synthesis Workflow
Purification by Recrystallization
Recrystallization is a standard method for purifying crude triglycine.[13][14][15][16][17]
Protocol:
-
Solvent Selection: Determine a suitable solvent system. Water is a common solvent for triglycine. The ideal solvent should dissolve the peptide when hot but have low solubility at cold temperatures.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of boiling solvent to the crude triglycine solid to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified triglycine crystals, for instance, in a desiccator under vacuum.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and quantification of triglycine.[18][19][20][21][22]
Example Protocol:
-
Column: Amine-functionalized (NH2) or C18 reverse-phase column.[18][22]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or an aqueous buffer (e.g., phosphate buffer).[18][22]
-
Detection: UV-Vis detection at a low wavelength (e.g., 190-210 nm) is suitable for detecting the peptide bond.[18][20] Evaporative Light Scattering Detection (ELSD) can also be used.[18][19]
-
Flow Rate: Typically around 1.0 mL/min.[22]
-
Sample Preparation: Dissolve the triglycine sample in the mobile phase or a compatible solvent.
Biological Roles and Signaling
While triglycine itself is not a primary neurotransmitter, its constituent amino acid, glycine, is a key inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[23][24][25] Glycine also acts as a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.[23][26][27] The study of triglycine provides insights into the fundamental interactions of the peptide backbone, which is relevant to the broader field of neuropeptides and their signaling functions.
Glycinergic Synaptic Transmission
The following diagram illustrates the key components of a glycinergic synapse, where glycine acts as an inhibitory neurotransmitter.
References
- 1. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Croconic Acid Doped Triglycine Sulfate: Crystal Structure, UV-Vis, FTIR, Raman, Photoluminescence Spectroscopy, and Dielectric Properties [mdpi.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Home Page [chem.ualberta.ca]
- 14. LabXchange [labxchange.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Recrystallization [sites.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. research.utwente.nl [research.utwente.nl]
- 20. researchgate.net [researchgate.net]
- 21. helixchrom.com [helixchrom.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. Frontiers | Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia [frontiersin.org]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to H-Gly-Gly-Gly-OH (Triglycine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Gly-Gly-OH, commonly known as Triglycine. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its laboratory preparation. This document is intended to serve as a practical resource for professionals engaged in peptide research, biochemistry, and drug development.
Physicochemical and Identification Data
Triglycine is a simple, well-characterized tripeptide composed of three glycine residues linked by peptide bonds.[1] Its defined structure makes it an excellent model compound for studies in peptide and protein chemistry. Key quantitative data are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetic acid | [2] |
| Synonyms | Triglycine, Glycylglycylglycine, Gly-Gly-Gly | [1][2] |
| Molecular Formula | C₆H₁₁N₃O₄ | [2][3][4] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| CAS Number | 556-33-2 | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 215-246 °C (decomposes) | [2][4] |
Experimental Protocols
The following sections detail standard laboratory procedures for the chemical synthesis, purification, and analytical characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS)
The standard method for synthesizing Triglycine is the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) based solid-phase peptide synthesis (SPPS). This strategy involves building the peptide chain sequentially on a solid polymer support.
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin or Wang resin
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Preparation and First Amino Acid Loading:
-
Swell 0.1 mmol of 2-CTC resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
To load the first glycine residue, dissolve 5 equivalents of Fmoc-Gly-OH in DCM with DIPEA. Add this solution to the swelled resin and agitate for 1-2 hours.
-
"Cap" any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (17:2:1) for 30-45 minutes.[5]
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Chain Elongation (Coupling Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the N-terminus of the glycine.[1] Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation & Coupling: In a separate vial, pre-activate 3 equivalents of Fmoc-Gly-OH with 3 equivalents of a coupling agent (e.g., HBTU/DIPEA or DIC) in DMF.[3]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours to form the peptide bond.
-
Wash the resin with DMF and DCM.
-
Repeat this elongation cycle for the third and final glycine residue.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF as described above.
-
Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.[1]
-
-
Cleavage and Precipitation:
-
Treat the dried peptidyl-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups (not applicable for glycine).[1]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[1]
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Preparative RP-HPLC
The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target Triglycine from synthesis-related impurities.
Materials and Reagents:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
Crude this compound peptide
-
Preparative C18 HPLC column
Methodology:
-
Sample Preparation:
-
HPLC Conditions:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the peptide. For Triglycine, a shallow gradient (e.g., 5% to 35% B over 30 minutes) is typically sufficient.
-
Monitor the elution profile using a UV detector at 214-220 nm (for the peptide bond).
-
-
Fraction Collection and Lyophilization:
-
Collect fractions corresponding to the main peak of the target peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions, freeze them at -80°C, and lyophilize under high vacuum to obtain the final product as a white, fluffy powder.[4]
-
Characterization and Quality Control
The identity and purity of the final product are confirmed using mass spectrometry and NMR spectroscopy.
2.3.1 Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Methodology: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 ACN/water with 0.1% formic acid). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass for the protonated molecule [M+H]⁺ is approximately 190.08 Da.
2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and purity of the peptide.
-
Methodology: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O). Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, HSQC). The resulting spectra should show characteristic signals for the glycine residues, confirming the sequence and structural integrity.[6]
Visualized Workflows and Structures
Diagrams generated using Graphviz provide clear visual representations of the experimental workflow and molecular structure.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Molecular structure of this compound showing its constituent amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Triglycine in Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycine (Gly-Gly-Gly), the simplest tripeptide, holds a significant and multifaceted role in the landscape of peptide chemistry. Its intrinsic properties—flexibility, hydrophilicity, and biocompatibility—make it an invaluable tool in a wide array of applications, from fundamental biochemical studies to the cutting edge of drug delivery systems. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of triglycine, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field.
Physicochemical and Structural Properties of Triglycine
Triglycine's utility is fundamentally linked to its well-defined physical, chemical, and structural characteristics. Composed of three glycine residues linked by peptide bonds, its simple structure belies a range of properties that are critical to its function in various chemical and biological systems.
Quantitative Physicochemical Data
A summary of key quantitative data for triglycine is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁N₃O₄ | [1] |
| Molecular Weight | 189.17 g/mol | [2] |
| Melting Point | 245-246 °C (decomposition) | [2][3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Water Solubility | 58.5 mg/mL at 25 °C | [2] |
| pKa₁ (Carboxyl Group) | 3.23 | [2] |
| pKa₂ (Amino Group) | 7.94 | [2] |
| Specific Rotation ([α]) | Not applicable (achiral) |
Structural Conformation
In its crystalline dihydrate form, triglycine has been shown to adopt a polyproline II (pPII) helical conformation. This left-handed helical structure is stabilized by a network of water molecules and the charged carboxylate group. The pPII conformation is a prevalent secondary structure in unfolded peptides and proteins, making triglycine an excellent model for studying the structure and dynamics of these regions.
Synthesis of Triglycine
The synthesis of triglycine can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice of method depends on the desired scale, purity requirements, and available resources.
Solution-Phase Synthesis
Solution-phase synthesis offers scalability and is suitable for producing larger quantities of triglycine. The general strategy involves the stepwise coupling of protected glycine residues.
This protocol outlines the synthesis of triglycine using Boc-protected glycine and activation with dicyclohexylcarbodiimide (DCC).
Materials:
-
Boc-Gly-OH
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Synthesis of Boc-Gly-Gly-OMe:
-
Dissolve Boc-Gly-OH (1 eq.), Glycine methyl ester hydrochloride (1 eq.), and HOBt (1 eq.) in DCM.
-
Cool the solution to 0°C and add TEA (1 eq.) to neutralize the hydrochloride salt.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU) and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Gly-Gly-OMe.
-
-
Deprotection of Boc-Gly-Gly-OMe:
-
Dissolve Boc-Gly-Gly-OMe in a solution of 50% TFA in DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield H-Gly-Gly-OMe·TFA.
-
-
Coupling to form Boc-Gly-Gly-Gly-OMe:
-
Repeat the coupling procedure described in step 1, using Boc-Gly-OH and H-Gly-Gly-OMe·TFA.
-
-
Saponification and Final Deprotection:
-
Dissolve the resulting Boc-Gly-Gly-Gly-OMe in methanol and add 1 M NaOH solution.
-
Stir at room temperature for 2-4 hours until the ester hydrolysis is complete.
-
Neutralize the solution with 1 M HCl.
-
Perform the final Boc deprotection with TFA in DCM as described in step 2.
-
Precipitate the crude triglycine by adding cold diethyl ether.
-
Collect the precipitate by filtration and purify by recrystallization from water/ethanol.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the rapid and efficient synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
This protocol details the Fmoc-based solid-phase synthesis of triglycine on a Wang resin.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Glycine #2):
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Repeat for Glycine #3: Repeat steps 2 and 3 to couple the final glycine residue.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for triglycine.
Purification and Characterization
Purification of synthetic triglycine is crucial to remove by-products and unreacted reagents. The primary methods employed are recrystallization and chromatography.
Experimental Protocol: Purification of Triglycine by Recrystallization
Materials:
-
Crude triglycine
-
Deionized water
-
Ethanol
-
Heating apparatus (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolve the crude triglycine in a minimal amount of hot deionized water.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Slowly add ethanol to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the triglycine crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Characterization
The identity and purity of the synthesized triglycine should be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic peptide bond and functional group vibrations.
Applications of Triglycine in Peptide Chemistry
Triglycine's unique properties lend it to a variety of important applications in research and drug development.
Model Peptide for Fundamental Studies
Due to its simple and well-defined structure, triglycine is frequently used as a model peptide in a range of biophysical and biochemical studies, including:
-
Peptide Bond Hydrolysis: Investigating the kinetics and mechanisms of peptide bond cleavage under various conditions.
-
Spectroscopic Studies: Serving as a reference compound for calibrating and interpreting spectroscopic data (NMR, FTIR, Raman) of more complex peptides.
-
Self-Assembly: Studying the fundamental principles of peptide self-assembly into higher-order structures.[4]
Bioconjugation and Drug Delivery
Triglycine is widely employed as a flexible and hydrophilic linker in bioconjugation. Its primary role is to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug, in the formation of Antibody-Drug Conjugates (ADCs).[3]
Role in Antibody-Drug Conjugates (ADCs):
-
Improved Solubility: The hydrophilic nature of the triglycine linker can enhance the aqueous solubility of the ADC, which is often a challenge with hydrophobic drug payloads.
-
Efficient Drug Release: Triglycine linkers can be designed to be cleavable by lysosomal proteases. Upon internalization of the ADC into a target cancer cell, the linker is degraded, releasing the cytotoxic drug in a controlled manner.[3]
-
Reduced Steric Hindrance: The flexible nature of the triglycine spacer can minimize steric hindrance between the antibody and the drug, preserving the binding affinity of the antibody.
Caption: Generalized signaling pathway for an ADC with a triglycine linker.
Conclusion
Triglycine, despite its structural simplicity, is a cornerstone of modern peptide chemistry. Its well-characterized physicochemical properties and versatile applications as a model peptide and a bioconjugation linker underscore its importance in both fundamental research and the development of advanced therapeutics. The detailed protocols and quantitative data provided in this guide aim to empower researchers and drug development professionals to effectively harness the potential of this fundamental tripeptide in their scientific endeavors.
References
- 1. Triglycine (glycyl-glycyl-glycine) BP EP USP CAS 556-33-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triglycine | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 4. journals.iucr.org [journals.iucr.org]
Triglycine as a Model Compound for Protein Studies: An In-depth Technical Guide
Introduction
The immense complexity of proteins, with their thousands of atoms and intricate three-dimensional structures, presents a formidable challenge to researchers seeking to understand their function, dynamics, and interactions. To dissect this complexity, scientists often turn to simplified model systems that capture the essential chemical features of the polypeptide chain. Triglycine (Gly-Gly-Gly), the simplest tripeptide, has emerged as a cornerstone model compound in protein science. Its fundamental structure, consisting of three glycine residues linked by two peptide bonds, provides an unadorned representation of the protein backbone, free from the steric and electronic complexities of amino acid side chains.
This technical guide provides a comprehensive overview of the use of triglycine as a model for protein studies, aimed at researchers, scientists, and drug development professionals. We will explore its physicochemical properties, its application in various experimental techniques, and its role in elucidating fundamental aspects of protein structure, folding, and interactions.
Physicochemical Properties of Triglycine
Triglycine's utility as a model compound is rooted in its well-defined and extensively characterized physicochemical properties. As a zwitterion at physiological pH, it effectively models the charged termini and the polar peptide backbone of proteins. Its high solubility in water facilitates a wide range of solution-based studies.
Table 1: Selected Physicochemical Properties of Triglycine in Aqueous Solution
| Property | Value | Conditions | Reference |
Limiting Apparent Molar Volume (V
| 113.5 cm³ mol⁻¹ | 298.15 K | [1] |
| Self-Diffusion Coefficient | ~0.6 x 10⁻⁹ m² s⁻¹ | 298.2 K | [2] |
| C-terminal pKₐ | 3.18 | D₂O | [3] |
| N-terminal pKₐ | 8.29 | D₂O | [3] |
| Activation Energy (Amadori Compound Formation) | 63.48 kJ mol⁻¹ | With Glucose | [4] |
Spectroscopic Characterization: Probing the Peptide Backbone
Spectroscopic techniques are invaluable for studying the structure and dynamics of triglycine, providing insights that can be extrapolated to larger protein systems.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the peptide backbone, particularly the amide bands, which are sensitive to conformation and hydrogen bonding.[5][6] Studies on triglycine in aqueous solution help to assign the vibrational frequencies of the zwitterionic form, providing a benchmark for analyzing the more complex spectra of proteins.[5] For instance, advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can separate the spectral signature of small peptides like glycine from the dominant protein signals in complex biological fluids like blood serum.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[8] For triglycine, ¹H NMR is used to study its interactions and conformational changes by monitoring the chemical shifts of its protons.[3] For example, changes in the chemical shifts of the N- and C-terminal protons as a function of pH allow for the precise determination of their pKₐ values.[3] Because glycine has two alpha-protons, it gives a unique signature in NMR spectra that can be used for identification.[9] While triglycine is too small to have a stable secondary structure in solution, NMR relaxation studies can provide detailed information on the dynamics of the peptide backbone, including the coupling of internal bond rotations and the overall tumbling of the molecule.[10]
Structural and Conformational Analysis
X-ray Crystallography
X-ray crystallography provides atomic-resolution information about the solid-state structure of triglycine. Interestingly, in its crystalline dihydrate form, triglycine adopts a polyproline II (pPII) conformation, a left-handed helix that is abundant in the unfolded regions of proteins.[11] This finding is significant as it demonstrates that even a simple peptide can adopt this important secondary structure element, stabilized by a network of water molecules.[11]
Furthermore, triglycine has proven to be a valuable tool in fragment-based drug discovery (FBDD) and for identifying substrate binding sites in enzymes.[12][13] Due to its conformational flexibility, triglycine can effectively probe the main-chain binding preferences of a protein's active site.[12]
Gas-Phase Spectroscopy
Studying triglycine in the gas phase allows researchers to investigate its intrinsic conformational preferences without the influence of a solvent. These studies have shown that in isolation, triglycine can adopt unusual cis-amide bond conformations.[14] The addition of even a single water molecule is sufficient to induce a structural change, favoring the trans conformation that is predominant in aqueous solution.[14] This highlights the critical role of hydration in determining peptide structure.
Triglycine in Protein Folding and Interaction Studies
While triglycine does not undergo cooperative folding like a globular protein, it serves as an excellent model for dissecting the fundamental forces that govern protein stability and interactions.
-
Solvation and Ion Interactions : The thermodynamic properties of triglycine in various aqueous solutions, including those containing different salts, are studied to understand how ions interact with the peptide backbone.[1][15] This is crucial for understanding the Hofmeister effect, where different ions can either stabilize or destabilize protein structures.
-
Denaturation Models : By measuring the properties of triglycine in denaturing agents like urea or guanidinium chloride, researchers can quantify the interactions of these agents with the peptide backbone. This data is essential for interpreting protein denaturation experiments and understanding the energetics of protein unfolding.
-
Modeling Unfolded States : The conformational ensemble of triglycine in solution, often characterized by a preference for the pPII structure, serves as a model for the random coil or unfolded state of proteins.[11][16] Understanding the conformational entropy of glycine-rich sequences is critical for accurately modeling the thermodynamics of protein folding.[17][18]
Key Experimental Protocols
Protocol 1: Co-crystallization of a Protein with Triglycine to Identify a Substrate Binding Site
This protocol is adapted from the methodology used to determine the structure of Proteinase K in complex with triglycine.[12]
-
Protein Preparation : Dissolve the target protein (e.g., Proteinase K) in a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.0) to a high concentration (e.g., 30 mg/mL).
-
Crystallization : Use the hanging-drop vapor diffusion method. Mix 1 µL of the protein solution with 1 µL of a reservoir solution (e.g., 0.1 M Tris-HCl pH 8.0, 2.0 M ammonium sulfate). Equilibrate against 0.5 mL of the reservoir solution at a constant temperature (e.g., 22 °C). Allow crystals to grow over several days to weeks.
-
Soaking : Prepare a concentrated solution of triglycine (e.g., 0.3 M). Once suitable crystals of the protein have formed, add 2 µL of the triglycine solution directly to the crystallization drop.
-
Incubation : Allow the triglycine to diffuse into the crystal by incubating for a short period (e.g., 30 minutes).
-
Cryo-protection and Data Collection : Transfer the crystal to a cryo-protectant solution (reservoir solution supplemented with a cryo-agent like glycerol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination : Process the diffraction data and solve the crystal structure using molecular replacement with the known structure of the protein. The bound triglycine molecule(s) can be identified in the resulting electron density maps.
Protocol 2: ¹H NMR Spectroscopy for pKₐ Determination in a Model Membrane System
This protocol is based on the study of glycine peptides in Aerosol-OT (AOT) reverse micelles.[3]
-
Sample Preparation : Prepare a series of samples containing a fixed concentration of triglycine in deuterium oxide (D₂O). For the model membrane system, prepare AOT reverse micelles by dissolving the surfactant in a nonpolar solvent (e.g., isooctane) and adding the aqueous triglycine solution to achieve the desired water-to-surfactant molar ratio (w₀).
-
pH Titration : Adjust the pD of each sample across a wide range (e.g., pD 2 to 10) using small additions of DCl and NaOD. Measure the pD accurately using a pH meter calibrated for D₂O.
-
NMR Data Acquisition : Acquire one-dimensional ¹H NMR spectra for each sample at a constant temperature on a high-field NMR spectrometer.
-
Data Processing : Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Chemical Shift Analysis : Identify the proton resonances corresponding to the α-protons adjacent to the N-terminus and C-terminus. Plot the chemical shift (δ) of these specific protons as a function of pD.
-
pKₐ Calculation : Fit the resulting titration curves to the Henderson-Hasselbalch equation to extract the pKₐ values for the N-terminal amino group and the C-terminal carboxyl group. Compare the values obtained in D₂O with those from the reverse micelle system to infer interactions with the model membrane.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of triglycine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. users.cs.duke.edu [users.cs.duke.edu]
- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. chembites.org [chembites.org]
- 15. ijpda.org [ijpda.org]
- 16. Perplexing cooperative folding and stability of a low-sequence complexity, polyproline 2 protein lacking a hydrophobic core - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. mdpi.com [mdpi.com]
H-Gly-Gly-Gly-OH (Triglycine): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Biological Functions and Significance of the Tripeptide H-Gly-Gly-Gly-OH
Introduction
This compound, also known as triglycine, is a simple tripeptide composed of three glycine units. Its inherent simplicity has made it a valuable tool in various scientific and industrial fields. In biochemical and biophysical research, triglycine often serves as a model peptide for studying fundamental aspects of protein and peptide structure, folding, and interactions. Its well-defined structure allows for the investigation of backbone dynamics and interactions without the complications of side-chain chemistry.
Beyond its role as a model compound, triglycine is utilized in various applications, including as a component in biological buffers, a stabilizer in protein formulations, and an ingredient in the cosmetic and food industries. While there are claims of direct biological functions, such as neurotransmission and antioxidant activity, robust quantitative data supporting these roles for the tripeptide itself are sparse in publicly available literature. Much of the purported bioactivity is inferred from the known functions of its constituent amino acid, glycine.
This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its established applications, indirect evidence of biological activity, and relevant experimental protocols for its synthesis, quantification, and analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in this fundamental peptide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of triglycine is presented in the table below.
| Property | Value |
| Chemical Formula | C₆H₁₁N₃O₄ |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 556-33-2 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
| Isoelectric Point (pI) | ~5.6 |
Biological Functions and Significance
Model Peptide for Structural and Biophysical Studies
Triglycine's simple, well-defined structure makes it an ideal model for fundamental biophysical and structural studies.
-
Protein-Peptide Interactions: The absence of side chains allows researchers to study the interactions of the peptide backbone with proteins. A notable example is its use in X-ray crystallography to identify the substrate recognition sites of enzymes. In a study with Proteinase K, triglycine was observed to bind to the substrate recognition site in two different conformations, providing insights into the main-chain interactions that can be utilized in fragment-based drug design.
-
Membrane Interactions: Studies using model membrane systems, such as Aerosol-OT (AOT) reverse micelles, have investigated the interaction of triglycine with the membrane interface. These studies have shown that, unlike the single amino acid glycine, triglycine and other short glycine peptides tend to associate between the interface and the bulk water pool of the reverse micelle[1]. This information is valuable for understanding how peptides interact with cellular membranes.
Antioxidant Potential (Indirect Evidence)
Direct quantitative data on the antioxidant capacity of this compound is limited. However, studies on the Maillard reaction products (MRPs) of triglycine with glucose have demonstrated antioxidant activity.
The antioxidant activity of these MRPs was evaluated using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, as well as the ferric reducing/antioxidant power (FRAP) assay[2]. The results indicate that the products formed from the reaction of triglycine with glucose possess radical scavenging and reducing capabilities. It is important to note that this activity is attributed to the MRPs and not to the triglycine peptide itself in its native state.
Table of Antioxidant Activity of Glucose-Triglycine Maillard Reaction Products
| Assay | Activity Metric | Reference |
| ABTS | Radical Scavenging Activity | [Antioxidant activity of Maillard reaction products derived from aqueous glucose/glycine, diglycine, and triglycine model systems as a function of heating time] |
| DPPH | Radical Scavenging Activity | [Antioxidant activity of Maillard reaction products derived from aqueous glucose/glycine, diglycine, and triglycine model systems as a function of heating time] |
| FRAP | Ferric Reducing/Antioxidant Power | [Antioxidant activity of Maillard reaction products derived from aqueous glucose/glycine, diglycine, and triglycine model systems as a function of heating time] |
Putative Neurotransmitter Role (Context from Glycine)
While some sources suggest a role for triglycine as a neurotransmitter, there is a lack of direct evidence in the scientific literature to support this claim, such as receptor binding affinities or in vivo electrophysiological data for the tripeptide. The biological activity of its constituent amino acid, glycine , as a neurotransmitter is well-established. It is crucial to differentiate between the functions of the single amino acid and the tripeptide.
Glycine acts as:
-
An inhibitory neurotransmitter in the brainstem and spinal cord by binding to strychnine-sensitive ionotropic glycine receptors (GlyRs), leading to chloride influx and hyperpolarization of the postsynaptic membrane[3].
-
A co-agonist at N-methyl-D-aspartate (NMDA) receptors in the forebrain, where its binding to the GluN1 subunit is essential for receptor activation by glutamate[3].
The metabolic breakdown of this compound would release glycine, which could then exert these neurotransmitter functions. However, the direct action of the tripeptide on neurotransmitter receptors has not been demonstrated.
Below is a diagram illustrating the signaling pathway of glycine as a co-agonist at the NMDA receptor.
Metabolism and Stability in Biological Systems
The utility of any peptide in a biological context, particularly for therapeutic applications, is heavily dependent on its stability. Peptides are susceptible to degradation by proteases and peptidases present in biological fluids like plasma and serum[4].
-
Enzymatic Degradation: Triglycine can be hydrolyzed by various peptidases, breaking it down into diglycine and glycine, and ultimately to three individual glycine molecules. The rate of this degradation will depend on the specific enzymes present and their concentrations.
-
Strategies for Enhancing Stability: For drug development purposes, the stability of peptides can be enhanced through various strategies, including:
-
N-terminal and C-terminal modifications: Capping the ends of the peptide can protect it from exopeptidases.
-
Amino acid substitution: Replacing L-amino acids with D-amino acids can confer resistance to proteolysis.
-
Cyclization: Creating a cyclic peptide can reduce its susceptibility to enzymatic cleavage.
-
PEGylation: The attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, shielding it from proteases[5].
-
Experimental Protocols
Synthesis of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from standard Fmoc-SPPS methodologies.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Gly-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps with the second Fmoc-Gly-OH.
-
Third Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps with the third Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection with 20% piperidine in DMF. Wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. Filter to collect the TFA solution.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Dry the crude peptide. Purify the peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol provides a general framework for the quantification of triglycine in plasma. Optimization will be required for specific matrices and instrumentation.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N₃-Gly-Gly-Gly)
-
Biological matrix (e.g., plasma)
Protocol:
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for both triglycine and the internal standard. For this compound (m/z 190.1), potential product ions would be fragments corresponding to the loss of glycine units.
-
-
-
Quantification: Construct a calibration curve using known concentrations of the triglycine standard and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.
General Protocol for In Vitro Antioxidant Activity Assessment (DPPH/ABTS Assays)
These are general protocols that can be used to assess the radical scavenging activity of this compound.
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the triglycine solution.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Let it stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the triglycine solution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
This compound is a versatile tripeptide with well-established roles as a model compound in biophysical and structural studies, and as a component in various industrial applications. Its simplicity and well-defined physicochemical properties make it an invaluable tool for fundamental research.
However, there is a notable gap in the scientific literature regarding direct, quantitative evidence for some of its purported biological functions, such as neurotransmission and potent antioxidant activity. While the biological activities of its constituent amino acid, glycine, are well-characterized, these cannot be directly extrapolated to the tripeptide. The antioxidant activity observed in Maillard reaction products of triglycine is an indirect measure and does not reflect the intrinsic capacity of the peptide itself.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data highlights a need for further investigation into the direct biological effects of this compound. Future research should focus on:
-
Quantitative Bioactivity Assays: Performing rigorous in vitro and in vivo studies to quantify the antioxidant and potential neurotransmitter activities of triglycine, including determining IC50 and Kd values.
-
Signaling Pathway Analysis: Utilizing proteomic and other systems biology approaches to identify if this compound directly modulates any intracellular signaling pathways.
-
Metabolic and Pharmacokinetic Studies: Characterizing the metabolic fate and pharmacokinetic profile of triglycine to understand its stability and the bioavailability of its potential breakdown products in vivo.
A more thorough understanding of the biological functions of this compound will not only clarify its role in biological systems but may also open up new avenues for its application in drug development and therapeutics.
References
An In-depth Technical Guide to Triglycine Synthesis: Pathways and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for triglycine (Gly-Gly-Gly), a simple tripeptide of significant interest in various scientific and pharmaceutical contexts. The guide details the starting materials, reaction conditions, and experimental protocols for the most common chemical and biotechnological synthesis methods. Quantitative data is summarized in structured tables for comparative analysis, and key workflows and reaction pathways are visualized using Graphviz diagrams.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most prevalent and efficient method for the chemical synthesis of peptides, including triglycine. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing. The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Starting Materials and Reagents
The synthesis of triglycine via SPPS requires a selection of key reagents and starting materials, as outlined in the table below.
| Component | Description | Example |
| Solid Support (Resin) | An insoluble polymer to which the first amino acid is attached. The choice of resin determines the C-terminal functionality of the peptide. | Wang resin (for a C-terminal carboxylic acid), Rink Amide resin (for a C-terminal amide) |
| Amino Acid | The building blocks of the peptide. For triglycine synthesis, only glycine is required. | Fmoc-Gly-OH |
| Protecting Group | A chemical moiety that temporarily blocks the reactive α-amino group of the amino acid to prevent self-polymerization. | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Reagent | A chemical used to remove the α-amino protecting group, allowing for the next amino acid to be coupled. | 20% Piperidine in DMF |
| Coupling Reagent | A reagent that facilitates the formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide. | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Activation Base | An organic base used to activate the coupling reagent and neutralize the protonated amine. | DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine) |
| Solvents | Used for dissolving reagents, washing the resin, and swelling the resin beads. | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) |
| Cleavage Cocktail | A strong acid solution used to cleave the synthesized peptide from the resin and remove any side-chain protecting groups. | 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O |
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Triglycine
This protocol describes the manual synthesis of triglycine on a 0.1 mmol scale using Wang resin.
1. Resin Swelling:
- Place Wang resin (e.g., 100-200 mg) in a fritted reaction vessel.
- Add DMF to the resin and allow it to swell for at least 30 minutes with occasional agitation.
- Drain the DMF.
2. First Glycine Coupling:
- In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the swollen resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
3. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (5x) and DCM (3x).
4. Second Glycine Coupling:
- Repeat step 2 to couple the second glycine residue.
5. Fmoc Deprotection:
- Repeat step 3.
6. Third Glycine Coupling:
- Repeat step 2 to couple the final glycine residue.
7. Final Fmoc Deprotection:
- Repeat step 3.
8. Cleavage and Deprotection:
- Wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the dried resin in a fume hood.
- Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
9. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final triglycine product as a white powder.
Quantitative Data
The following table summarizes the typical quantities and expected yields for the SPPS of triglycine.
| Parameter | Value | Notes |
| Resin Loading | 0.1 mmol | Starting scale of the synthesis. |
| Fmoc-Gly-OH (per coupling) | 3-5 equivalents | Excess is used to drive the reaction to completion. |
| Coupling Reagent (per coupling) | 3-5 equivalents | |
| DIPEA (per coupling) | 6-10 equivalents | |
| Overall Crude Yield | 85-95% | Based on the initial resin loading.[1] |
| Purity after HPLC | >98% |
Visualization of SPPS Workflow
Hydrothermal Synthesis
Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to facilitate chemical reactions. In the context of prebiotic chemistry and the origin of life, the polymerization of amino acids under simulated hydrothermal vent conditions has been investigated. This method can produce oligopeptides, including triglycine, from glycine.
Starting Materials
The primary starting material for the hydrothermal synthesis of triglycine is glycine dissolved in water.
| Component | Description |
| Glycine | The amino acid monomer. |
| Water | The solvent and reaction medium. |
Experimental Setup and Protocol
A typical experimental setup involves a flow reactor that can withstand high temperatures and pressures.
-
Preparation of Glycine Solution: A solution of glycine in water is prepared at a specific concentration (e.g., 0.1 M).
-
Reaction: The glycine solution is pumped through a heated and pressurized reaction chamber.
-
Cooling and Collection: The reaction mixture is rapidly cooled and collected for analysis.
-
Analysis: The products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify the resulting oligopeptides.
Reaction Conditions and Products
The formation of triglycine via hydrothermal synthesis is influenced by temperature and pressure.
| Parameter | Value | Reference |
| Temperature | 200 - 350 °C | [2] |
| Pressure | 25 MPa | [2] |
| Starting Glycine Concentration | 0.1 M | [2] |
| Primary Products | Diglycine, Diketopiperazine (cyclic diglycine) | [2] |
| Triglycine Yield | Trace amounts | [3][4] |
It has been observed that triglycine formation is often mediated by the presence of diketopiperazine as an intermediate.[2]
Visualization of Hydrothermal Synthesis Pathway
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods for peptide bond formation. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse under specific conditions to catalyze the formation of peptides. This approach is characterized by mild reaction conditions and high stereospecificity.
Starting Materials and Principles
The enzymatic synthesis of tripeptides typically involves an acyl donor (an N-protected amino acid or dipeptide ester) and an acyl acceptor (an amino acid or dipeptide).
| Component | Description |
| Enzyme | A protease that catalyzes the peptide bond formation. |
| Acyl Donor | An activated amino acid or peptide, often an ester. |
| Acyl Acceptor | The nucleophile, an amino acid or peptide with a free amino group. |
| Solvent System | Often a mixture of aqueous buffer and an organic solvent to shift the equilibrium towards synthesis. |
General Experimental Considerations
-
Enzyme Selection: Choosing a protease with suitable substrate specificity.
-
Substrate Design: Using an activated N-terminal glycine derivative (e.g., Gly-ester) and a dipeptide (Gly-Gly) as the acyl donor and acceptor, respectively, or a step-wise addition of glycine residues.
-
Reaction Condition Optimization: Adjusting pH, temperature, and solvent composition to maximize the synthesis yield and minimize hydrolysis of the product. For instance, the synthesis of other tripeptides has been optimized at pH values between 7 and 9 and temperatures ranging from 15 to 37°C in the presence of organic co-solvents like DMF or ethanol.[5][6]
-
Product Isolation: Purifying the resulting tripeptide from the reaction mixture.
Quantitative Data for Analogous Tripeptide Synthesis
The following table provides examples of yields achieved for the enzymatic synthesis of other tripeptides, which can serve as a reference for the potential efficiency of this method for triglycine.
| Tripeptide | Enzyme | Yield | Reference |
| Bz-Arg-Gly-Asp(NH₂)-OH | Alcalase | 73.6% | [5] |
| Bz-Arg-Gly-Asp(-OMe)-OH | Chymopapain | 70% | [7] |
Visualization of Enzymatic Synthesis Logic
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease-catalyzed tripeptide (RGD) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 556-33-2 research applications
An In-depth Technical Guide to the Research Applications of Triglycine (CAS 556-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triglycine (Gly-Gly-Gly), identified by CAS number 556-33-2, is a simple tripeptide with a growing footprint in diverse areas of scientific research. Initially utilized as a model peptide for fundamental biophysical and biochemical studies, its applications have expanded into sophisticated domains such as drug delivery, enzyme crystallography, and metal ion chelation. This technical guide provides a comprehensive overview of the core research applications of Triglycine, presenting key quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling pathways to support its use in advanced research and development.
Chemical and Physical Properties
Triglycine is a tripeptide composed of three glycine residues linked by peptide bonds.[1] Its simple, achiral structure, lacking bulky side chains, makes it an ideal model for studying the fundamental properties of the peptide backbone.
| Property | Value | Reference |
| IUPAC Name | 2-[2-(2-aminoacetamido)acetamido]acetic acid | [2][3] |
| Synonyms | Gly-Gly-Gly, Glycylglycylglycine | [1][4][5] |
| Molecular Formula | C₆H₁₁N₃O₄ | [4] |
| Molecular Weight | 189.17 g/mol | [1][4] |
| Appearance | White crystalline powder | [5][6] |
| Melting Point | 240 - 250 °C | [5][6] |
| Solubility | Soluble in water | [7] |
Core Research Applications
Linker in Antibody-Drug Conjugates (ADCs)
Triglycine has emerged as a promising peptide linker in the design of antibody-drug conjugates (ADCs).[4][5] Its utility lies in its ability to be efficiently cleaved within the lysosomal compartment of cancer cells, leading to the specific release of cytotoxic payloads.
A novel triglycyl peptide linker (CX) was developed for maytansinoid ADCs.[5] This linker was designed to undergo a single peptide bond cleavage in lysosomes to release the cytotoxic drug.[5] Comparative studies with a non-cleavable SMCC linker demonstrated that the triglycyl-linked ADC (CX ADC) exhibited similar or significantly enhanced cytotoxic activity across various cancer cell lines, including a multidrug-resistant line.[5]
Quantitative Data: In Vitro Cytotoxicity of Anti-EpCAM ADCs
| Cell Line | CX ADC IC₅₀ (ng/mL) | SMCC ADC IC₅₀ (ng/mL) |
| HCT116 | 0.1 | 0.5 |
| HT-29 | 0.5 | 5 |
| NCI-N87 | 1 | >100 |
Experimental Protocol: Synthesis of Triglycyl Linker-Maytansinoid ADC
-
Linker-Drug Conjugation: The thiol-bearing maytansinoid (DM1) is reacted with the maleimide group of the heterobifunctional triglycyl linker (CX) to form the linker-DM1 adduct.[5]
-
Antibody Conjugation: The linker-DM1 adduct is then conjugated to the lysine residues of the antibody (e.g., anti-EpCAM) to generate the ADC with an average drug-to-antibody ratio (DAR) of 3-4.[5]
-
Purification: The resulting ADC is purified to remove unconjugated antibody and small molecule components.
Experimental Workflow: ADC Synthesis and Action
Caption: Workflow of ADC synthesis and its mechanism of action.
Crystallographic Tool for Enzyme Active Site Mapping
The simple and flexible nature of Triglycine makes it an effective tool in X-ray crystallography for elucidating the substrate recognition sites of enzymes.[8][9] By soaking crystals of a target enzyme with Triglycine, its binding conformation can reveal key interactions within the active site, providing a scaffold for the design of more complex and specific inhibitors in fragment-based drug design.[8][10]
A notable example is the determination of the crystal structure of Parengyodontium album Proteinase K in complex with Triglycine to a resolution of 1.4 Å.[8][9] The study revealed two distinct bound conformations of Triglycine at the substrate recognition site, with its backbone forming stable interactions with the β5-α4 and α5-β6 loops of the enzyme.[8][9]
Quantitative Data: Crystallographic Data and Refinement Statistics
| Parameter | Value | Reference |
| Resolution (Å) | 1.4 | [8][9] |
| Space group | P2₁ | [9] |
| Rwork | 18.22% | [9] |
| Rfree | 21.81% | [9] |
Experimental Protocol: Crystallization of Proteinase K with Triglycine
-
Protein Preparation: Proteinase K is dissolved and resuspended in 50 mM HEPES-NaOH (pH 7.0).[8]
-
Crystallization: Crystals are grown at 22 °C using the hanging-drop vapor diffusion method by mixing 1 µL of the protein solution (30 mg/mL) with 1 µL of a reservoir solution (0.1 M Tris-HCl at pH 8.0 and 2.0 M ammonium sulfate).[8]
-
Soaking: Suitable crystals are soaked by adding 2 µL of a 0.3 M Triglycine solution to the crystallization drop and incubating for 30 minutes.[8]
-
Data Collection and Refinement: X-ray diffraction data are collected from the soaked crystals, and the structure is solved and refined.[9]
Logical Relationship: Fragment-Based Drug Design using Triglycine
Caption: Using Triglycine in FBDD to identify binding sites.
Metal Ion Chelation
Triglycine acts as an effective chelating agent for various metal ions, particularly copper(II).[2][11][12][13] This property is relevant in contexts ranging from biochemical studies of metalloproteins to the development of agents for metal detoxification. The peptide backbone and terminal amino and carboxyl groups of Triglycine provide multiple coordination sites for metal binding.
Theoretical studies using density functional theory have been employed to calculate the binding energies of Triglycine with copper(I) and silver(I) ions in the gas phase.[2][11] These studies provide quantitative insights into the stability and structure of the resulting metal-peptide complexes.
Quantitative Data: Calculated Gas-Phase Binding Energies of Metal-Triglycine Complexes
| Metal Ion | Binding Energy (kcal/mol) | Reference |
| Cu⁺ | > Ag⁺ | [2][11] |
| Ag⁺ | (Specific value not provided in abstract) | [2][11] |
Experimental Protocol: Characterization of Metal-Triglycine Complexes by UV-Vis Spectroscopy
This protocol is adapted from a study on gold and copper complexes with glycine and cyanide.[14]
-
Solution Preparation: Prepare a series of solutions with varying ratios of Triglycine to the metal ion of interest, keeping the total molar concentration and volume constant.[14]
-
Spectrophotometric Measurement: Measure the absorbance of each solution across a wavelength range of 250-800 nm using a UV-Vis spectrophotometer.[14]
-
Job's Plot Analysis: Construct a Job's plot by graphing the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the metal-ligand complex.[14]
Neurotransmitter and Antioxidant Research
While direct research on Triglycine as a neurotransmitter is limited, its constituent amino acid, glycine, is a major inhibitory neurotransmitter in the central nervous system and also acts as a co-agonist at NMDA receptors.[15][16][17][18] It is plausible that Triglycine could modulate neuronal activity, and this represents an area for further investigation.
Similarly, the antioxidant properties of Triglycine are an emerging area of interest.[19] Standard in vitro antioxidant assays can be employed to quantify its radical scavenging and reducing capabilities.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a general protocol for assessing antioxidant activity.[6][7][20]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[6]
-
Sample Preparation: Prepare serial dilutions of Triglycine in a suitable solvent.
-
Assay: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of each Triglycine dilution.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[6]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[20]
Hypothetical Signaling Pathway: Glycinergic Neurotransmission
Caption: Hypothetical signaling pathway for Triglycine.
Conclusion
Triglycine (CAS 556-33-2) has transcended its role as a simple model peptide to become a versatile tool in modern biochemical and pharmaceutical research. Its applications as a cleavable linker in ADCs and as a probe in enzyme crystallography highlight its potential in the development of novel therapeutics and the fundamental understanding of biological processes. Further exploration of its metal chelating, neurotransmitter, and antioxidant properties is warranted to fully realize its utility. The data and protocols presented in this guide serve as a foundational resource for researchers seeking to incorporate Triglycine into their experimental workflows.
References
- 1. Structure of the complex of proteinase K with a substrate analogue hexapeptide inhibitor at 2.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of copper(I) and silver(I) complexes of glycine, diglycine and triglycine (2001) | Tamer Shoeib | 86 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper (II) complexes of triglycine and tetraglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. Strychnine-sensitive, glycine-induced release of [3H]norepinephrine from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Gly-Gly-Gly-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Gly-Gly-OH, the tripeptide of glycine, is a fundamental building block in various biochemical and pharmaceutical applications. In solid-phase peptide synthesis (SPPS), the incorporation of multiple glycine residues can present challenges, primarily due to the potential for peptide chain aggregation. This document provides detailed protocols for the synthesis of this compound using Fmoc chemistry, discusses strategies to overcome common synthetic hurdles, and presents data on the efficiency of different approaches. Furthermore, it outlines the application of this tripeptide as a flexible linker in bioconjugation and its role in molecular interactions.
Data Presentation
The synthesis of glycine-rich sequences can be approached by sequential coupling of single Fmoc-Gly-OH monomers or by utilizing di/tri-peptide building blocks such as Fmoc-Gly-Gly-OH. The latter strategy is often employed to circumvent the difficulties associated with the repetitive coupling of glycine, which can lead to incomplete reactions and the formation of deletion sequences. While direct comparative data for this compound is not extensively published, the following tables summarize typical quantitative data for Fmoc-SPPS of short peptides and highlight the expected improvements when using dipeptide synthons for glycine-rich sequences.
Table 1: General Performance in Fmoc-SPPS of a Tripeptide
| Parameter | Monomeric Fmoc-Gly-OH Coupling | Dipeptide (Fmoc-Gly-Gly-OH) Coupling |
| Typical Scale | 50 mg - 5 g of resin | 50 mg - 5 g of resin |
| Coupling Efficiency (per step) | > 95% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Overall Yield | Sequence-dependent, generally lower due to potential aggregation | Generally higher due to reduced aggregation and fewer coupling cycles |
| Key Challenge | Intra- and inter-chain aggregation | Synthesis of the dipeptide building block |
Table 2: Reagents for this compound Synthesis (0.1 mmol scale)
| Reagent | Quantity | Molar Excess (relative to resin loading) |
| Wang Resin | 100-200 mg (0.5-1.0 mmol/g loading) | - |
| Fmoc-Gly-OH | 89.2 mg (for 3 couplings) | 3 eq. per coupling |
| Fmoc-Gly-Gly-OH | 106.3 mg (for final coupling) | 3 eq. |
| HBTU | 113.8 mg (per coupling) | 3 eq. |
| HOBt | 41.1 mg (per coupling) | 3 eq. |
| DIPEA | 102 µL (per coupling) | 6 eq. |
| Piperidine | 20% in DMF | - |
| TFA Cleavage Cocktail | 2-3 mL | - |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Monomeric Fmoc-Gly-OH
This protocol outlines the stepwise synthesis of this compound on Wang resin using Fmoc-Gly-OH.
1. Resin Preparation:
-
Swell 100 mg of Wang resin (1.0 mmol/g loading capacity) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. First Glycine Coupling:
-
Dissolve Fmoc-Gly-OH (89.2 mg, 0.3 mmol), HBTU (113.8 mg, 0.3 mmol), and HOBt (41.1 mg, 0.3 mmol) in DMF (2 mL).
-
Add DIPEA (102 µL, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).
3. Fmoc Deprotection:
-
Add 20% piperidine in DMF (v/v) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
4. Second and Third Glycine Coupling:
-
Repeat steps 2 and 3 for the coupling of the second and third glycine residues.
5. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 3.
6. Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (2 mL) to the resin and agitate for 2 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Protocol 2: Solid-Phase Synthesis of this compound using Fmoc-Gly-Gly-OH
This protocol utilizes a dipeptide building block to potentially improve the synthesis efficiency.
1. Resin Preparation and First Glycine Coupling:
-
Follow steps 1 and 2 from Protocol 1 to couple the first Fmoc-Gly-OH to the Wang resin.
2. Fmoc Deprotection:
-
Follow step 3 from Protocol 1.
3. Dipeptide Coupling:
-
Dissolve Fmoc-Gly-Gly-OH (106.3 mg, 0.3 mmol), HBTU (113.8 mg, 0.3 mmol), and HOBt (41.1 mg, 0.3 mmol) in DMF (2 mL).
-
Add DIPEA (102 µL, 0.6 mmol) and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin and agitate for 2 hours at room temperature.
-
Drain and wash the resin as described in step 2 of Protocol 1.
4. Final Fmoc Deprotection, Cleavage, and Purification:
-
Follow steps 5, 6, and 7 from Protocol 1.
Mandatory Visualizations
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Triglycine Linker.
References
Application Notes and Protocols for Utilizing Triglycine as a Protein Stabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of proteins is a critical factor in the development of therapeutic drugs, diagnostic reagents, and for various research applications. Protein degradation, such as denaturation and aggregation, can lead to a loss of biological activity and potentially elicit an immunogenic response. Excipients are therefore essential components in protein formulations to ensure their stability and efficacy over time. Among the various classes of excipients, amino acids and small peptides have been investigated for their potential stabilizing effects. Triglycine, a tripeptide of glycine, is one such molecule that has been explored for its role in protein stabilization.
This document provides a detailed overview of the application of triglycine as a potential stabilizing agent for proteins. It includes a summary of the current understanding of its mechanism of action, protocols for key experiments to evaluate its efficacy, and data on its impact on protein stability. It is important to note that the effectiveness of triglycine as a stabilizer can be protein-dependent, with some studies showing negligible effects while others suggest a stabilizing role for the glycine backbone in general[1]. Therefore, empirical testing is crucial to determine its suitability for a specific protein.
Mechanism of Action
The precise mechanism by which triglycine may stabilize proteins is not fully elucidated but is thought to be driven by a combination of factors common to small, neutral osmolytes and peptides. The prevailing theories include:
-
Preferential Exclusion: In this model, the excipient (triglycine) is preferentially excluded from the protein's surface. This leads to an increase in the surface tension of the surrounding water and a thermodynamically unfavorable state for the unfolded protein, which has a larger surface area. Consequently, the equilibrium is shifted towards the more compact, native (folded) state. This mechanism is a common explanation for the stabilizing effects of sugars and some amino acids.
-
Direct Interaction: Triglycine, with its peptide bonds and terminal carboxyl and amino groups, has the potential to form hydrogen bonds and electrostatic interactions with the protein surface[2]. These interactions can help to maintain the native conformation of the protein and prevent intermolecular associations that lead to aggregation[2]. The flexible backbone of glycine residues may allow it to adapt to various protein surface topographies.
-
Buffering Capacity: Triglycine can act as a buffer, helping to maintain a stable pH in the formulation, which is crucial for protein integrity[2].
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of varying concentrations of glycine on the thermal stability of an antibody Fab fragment. While this study used glycine, the data provides a relevant example of how a small amino acid-based excipient can influence protein stability, which can be extrapolated for designing experiments with triglycine.
| Glycine Concentration (mg/mL) | Thermal Transition Midpoint (Tm) (°C) | Change in Entropy (ΔSvh) at Tm (kJ·mol-1·K-1) |
| 0 | 77.1 | - |
| 10 | 78.5 | Lower magnitude than 0 mg/mL |
| 20 | 80.0 | Lower magnitude than 10 mg/mL |
| 30 | 81.2 | Lowest magnitude observed |
| 40 | 82.1 | Higher magnitude than 30 mg/mL |
| 50 | 82.9 | Higher magnitude than 40 mg/mL |
| 60 | 83.5 | Highest magnitude observed |
Data adapted from a study on an antibody Fab fragment and glycine[3]. This table illustrates a monotonic increase in Tm with increasing glycine concentration, indicating enhanced thermal stability[3]. The changes in the van't Hoff entropy (ΔSvh) suggest a more complex mechanism, with the flexibility of the native state being influenced by the glycine concentration[3].
Experimental Protocols
To assess the effectiveness of triglycine as a stabilizing agent for a specific protein, a series of biophysical techniques should be employed. Below are detailed protocols for key experiments.
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique to directly measure the thermodynamic parameters of protein unfolding[4][5][6]. It provides information on the thermal transition midpoint (Tm), the enthalpy (ΔH) of unfolding, and the change in heat capacity (ΔCp).
Objective: To determine the effect of triglycine on the thermal stability of a target protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4)
-
Triglycine stock solution (e.g., 1 M in the same buffer)
-
Dialysis buffer (same as the protein buffer)
-
Differential Scanning Calorimeter
Methodology:
-
Sample Preparation:
-
Prepare a series of protein solutions containing different concentrations of triglycine (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 500 mM). The final protein concentration should be in the range of 0.1 - 2 mg/mL.
-
To prepare the samples, mix the protein stock with the triglycine stock and the buffer to achieve the desired final concentrations.
-
Prepare a corresponding reference solution for each sample, containing the same concentration of triglycine in the buffer without the protein.
-
Thoroughly degas all solutions before loading into the calorimeter to prevent bubble formation.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the calorimeter.
-
Set the experimental parameters:
-
Temperature range: 20 °C to 90 °C (or a range that covers the entire unfolding transition of the protein).
-
Scan rate: 1 °C/min. This can be varied to check for kinetic effects[6].
-
Pre-scan equilibration time: 15-20 minutes.
-
-
Perform an initial scan of the buffer vs. buffer to establish a baseline.
-
Run the thermal scan for each protein sample.
-
After the scan, cool the sample and perform a rescan to assess the reversibility of the unfolding process[6].
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
-
Fit the data to a suitable model (e.g., a two-state model) to determine the Tm, ΔH, and ΔCp.
-
Compare the Tm values of the protein in the presence and absence of triglycine. An increase in Tm indicates enhanced thermal stability.
-
Figure 1: Workflow for assessing protein thermal stability using DSC.
Protocol 2: Analysis of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins[7][8][9][10]. Thermal denaturation studies using CD can provide information on the melting temperature (Tm) and the cooperativity of the unfolding process.
Objective: To evaluate the effect of triglycine on the structural integrity and thermal stability of a target protein.
Materials:
-
Purified target protein in a low-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers with high chloride content should be avoided.
-
Triglycine stock solution (e.g., 1 M in the same buffer)
-
Circular Dichroism Spectropolarimeter equipped with a temperature controller.
-
Quartz cuvette with a short path length (e.g., 1 mm).
Methodology:
-
Sample Preparation:
-
Prepare protein samples with and without triglycine at various concentrations, as described in the DSC protocol. The final protein concentration should be in the range of 0.1 - 0.5 mg/mL.
-
Prepare corresponding buffer blanks containing the same concentrations of triglycine.
-
-
CD Measurement (Far-UV for Secondary Structure):
-
Record the far-UV CD spectrum (e.g., 190-250 nm) of the protein samples at a controlled temperature (e.g., 20 °C) to assess the initial secondary structure.
-
Use the buffer blank for baseline correction.
-
-
Thermal Denaturation:
-
Select a wavelength where a significant change in the CD signal is observed upon unfolding (e.g., 222 nm for α-helical proteins).
-
Monitor the CD signal at this wavelength as a function of temperature.
-
Set the temperature range (e.g., 20 °C to 90 °C) and a heating rate (e.g., 1 °C/min).
-
Allow for equilibration at each temperature point before taking a measurement.
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity) as a function of temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The midpoint of this transition corresponds to the melting temperature (Tm).
-
Fit the data to a two-state model to determine the Tm and the enthalpy of unfolding at the Tm.
-
Compare the Tm values for samples with and without triglycine.
-
Figure 2: Workflow for CD-based thermal denaturation studies.
Protocol 3: Assessment of Protein Aggregation
Protein aggregation is a common degradation pathway. The effect of triglycine on preventing aggregation can be assessed by subjecting the protein to stress conditions (e.g., elevated temperature, agitation) and monitoring the formation of aggregates.
Objective: To determine if triglycine can inhibit stress-induced aggregation of a target protein.
Materials:
-
Purified target protein.
-
Triglycine.
-
Spectrophotometer or a dedicated light scattering instrument.
-
Shaking incubator or water bath.
Methodology:
-
Sample Preparation:
-
Prepare protein samples (e.g., 1 mg/mL) with and without different concentrations of triglycine.
-
Filter the samples through a 0.22 µm filter to remove any pre-existing aggregates.
-
-
Stress Induction:
-
Incubate the samples at an elevated temperature known to induce aggregation for the target protein (e.g., 50-60 °C) for a defined period (e.g., 24-48 hours).
-
Alternatively, subject the samples to mechanical stress by agitation on an orbital shaker.
-
-
Aggregation Measurement:
-
Turbidity: Measure the absorbance of the samples at 350 nm (A350) at different time points during the incubation. An increase in A350 indicates an increase in turbidity due to the formation of large aggregates.
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of particles in the solution. An increase in the average particle size or the appearance of a population of larger particles is indicative of aggregation.
-
-
Data Analysis:
-
Plot the A350 or average particle size as a function of time.
-
Compare the aggregation profiles of the samples with and without triglycine to determine if triglycine has an inhibitory effect.
-
Visualization of the Stabilization Mechanism
The following diagram illustrates the hypothetical mechanism of protein stabilization by preferential exclusion of an excipient like triglycine.
Figure 3: Preferential exclusion mechanism of protein stabilization.
Conclusion
Triglycine presents a potential excipient for the stabilization of protein-based therapeutics and reagents. Its utility, however, is not universal and must be empirically determined for each protein of interest. The contradictory findings in the literature underscore the complexity of protein-excipient interactions[1]. The protocols outlined in this document provide a systematic approach to evaluating the efficacy of triglycine in enhancing the thermal and conformational stability of a target protein and preventing its aggregation. By employing techniques such as DSC, CD spectroscopy, and aggregation assays, researchers can generate the necessary data to make informed decisions about the inclusion of triglycine in their protein formulations.
References
- 1. Amino acids and short peptides do not always stabilize globular proteins: A differential scanning calorimetric study on their interactions with bovine α-lactalbumin - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Molecular Dynamics Simulations Reveal How Competing Protein–Surface Interactions for Glycine, Citrate, and Water Modulate Stability in Antibody Fragment Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 5. news-medical.net [news-medical.net]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Virtual Labs [cds-iiith.vlabs.ac.in]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Practical Applications of H-Gly-Gly-Gly-OH in Biochemical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
H-Gly-Gly-Gly-OH, also known as triglycine, is a simple tripeptide composed of three glycine residues. Its inherent simplicity, flexibility, and chemical properties make it a versatile tool in a variety of biochemical assays. These applications range from its use as a chelating agent and a component in radiopharmaceuticals to a tool in structural biology and enzymology. This document provides detailed application notes and protocols for the use of triglycine in several key biochemical contexts.
Application 1: Chelating Agent for Divalent Metal Ions
Triglycine can act as a chelating agent, forming stable complexes with metal ions.[1] This property is particularly useful in assays where the control of metal ion concentration is critical or in the development of novel therapeutic agents for conditions related to metal ion imbalance.[2][3] A notable example is the formation of a magnesium-triglycine chelate, which has been shown to have high water solubility and improved cellular uptake compared to other magnesium supplements.[1][4]
Quantitative Data: Solubility of Magnesium-Triglycine Chelate
| Compound | Solubility ( g/100 mL H₂O at pH 7) |
| Magnesium-Triglycine (MgG₃) | 169 ± 12.5 |
| Magnesium Chloride (MgCl₂) | ~56 |
| Magnesium Sulfate (MgSO₄) | ~34 |
| Magnesium Citrate | ~21 |
| Data sourced from a study on a magnesium triglycine chelate.[1] |
Experimental Protocol: Spectrophotometric Assay for Metal Chelation
This protocol describes a general method to assess the metal-chelating activity of triglycine using a competitive binding assay with a metal indicator. This example uses Ferrozine, which forms a colored complex with Fe²⁺. The presence of a chelator like triglycine will prevent this complex formation, leading to a decrease in color intensity.
Materials:
-
This compound (Triglycine)
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of triglycine in ultrapure water.
-
In a 96-well plate, add varying concentrations of the triglycine solution.
-
Add FeCl₂ solution to each well to a final concentration of 2 mM.
-
Initiate the reaction by adding Ferrozine solution to a final concentration of 5 mM.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm.
-
A control reaction without triglycine should be performed to measure the maximum absorbance.
-
The chelating activity is calculated as: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of triglycine.
Logical Workflow for Metal Chelation Assay
Caption: Workflow for determining the metal-chelating activity of triglycine.
Application 2: Radiolabeling for in vivo Imaging
Triglycine can be used as a bifunctional chelating agent to label biomolecules with radionuclides like Technetium-99m (99mTc) for in vivo imaging studies.[5][6] The triglycine moiety forms a stable complex with the [99mTc(CO)₃]⁺ core, and the entire complex can be conjugated to a targeting molecule.[5][6][7]
Quantitative Data: Radiolabeling Yield and Biodistribution
| Complex | Labeling Yield (%) | Organ Uptake (%ID/g at 1h post-injection in mice) |
| Kidney | ||
| ⁹⁹ᵐTc-tricarbonyl-triglycine | > 95% | High (rapid renal excretion) |
| Data from studies on 99mTc tricarbonyl glycine oligomers.[5][6] |
Experimental Protocol: 99mTc-Labeling of Triglycine
This protocol describes the labeling of triglycine with the 99mTc-tricarbonyl precursor.
Materials:
-
This compound (Triglycine)
-
⁹⁹ᵐTc-tricarbonyl precursor ([⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺)
-
Saline solution
-
Heating block
-
HPLC system for quality control
Procedure:
-
Prepare the ⁹⁹ᵐTc-tricarbonyl precursor according to established methods.
-
Prepare a solution of triglycine (e.g., 10 mg/mL) in saline.
-
Add 1 mL of the prepared ⁹⁹ᵐTc-tricarbonyl precursor to 50 µL of the triglycine solution in a reaction vial.[6]
-
Incubate the reaction mixture at 75°C for 30 minutes.[7]
-
Allow the vial to cool to room temperature.
-
Determine the radiolabeling yield by reverse-phase HPLC. A successful labeling will show a new peak for the ⁹⁹ᵐTc-tricarbonyl-triglycine complex with a labeling yield of over 95%.[5][6][7]
Signaling Pathway for Targeted Radiopharmaceutical Action
Caption: Conceptual pathway of a triglycine-based targeted radiopharmaceutical.
Application 3: Co-crystallization Agent in Protein X-ray Crystallography
Triglycine can be used as a small molecule ligand to aid in the crystallization of proteins, particularly enzymes, and to help identify substrate-binding sites.[5] Its flexibility allows it to adapt to various binding pockets, providing insights into protein-peptide interactions.
Experimental Protocol: Co-crystallization of a Protein with Triglycine
This protocol provides a general guideline for the co-crystallization of a target protein with triglycine using the hanging drop vapor diffusion method.
Materials:
-
Purified target protein (at high concentration, e.g., 10-20 mg/mL)
-
This compound (Triglycine)
-
Crystallization screening solutions
-
Crystallization plates and coverslips
-
Microscope for crystal visualization
Procedure:
-
Prepare a stock solution of triglycine at a high concentration (e.g., 1 M) in a buffer compatible with the target protein.
-
Incubate the purified protein with a molar excess of triglycine (e.g., 1:10 to 1:100 protein to triglycine ratio) on ice for at least 1 hour.
-
Set up crystallization trials using the hanging drop vapor diffusion method. Pipette 1 µL of the protein-triglycine mixture onto a coverslip.
-
Add 1 µL of the reservoir solution from a crystallization screen to the protein drop.
-
Invert the coverslip and seal the reservoir.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Once crystals are obtained, they can be harvested and analyzed by X-ray diffraction.
Experimental Workflow for Protein Co-crystallization
Caption: Workflow for co-crystallization of a protein with triglycine.
Application 4: Substrate for Peptidase Activity Assays
Triglycine can serve as a substrate for certain peptidases. The cleavage of the peptide bonds by the enzyme can be monitored to determine enzyme activity. A classical method for this is the formol titration, which quantifies the newly formed amino groups.
Experimental Protocol: Peptidase Assay using Triglycine and Formol Titration
This protocol is adapted from a method for glycyl-glycine dipeptidase and is applicable to peptidases that cleave triglycine.[8]
Materials:
-
This compound (Triglycine)
-
Enzyme sample (e.g., tissue homogenate or purified peptidase)
-
Tris buffer (0.2 M, pH 8.0)
-
Cobalt sulfate (CoSO₄, 10 mM) - as an activator for some peptidases
-
Formol solution (18%)
-
Phenolphthalein/Thymol blue indicator mixture
-
Sodium hydroxide (NaOH, 0.1 N)
-
Water bath (37°C)
Procedure:
-
Prepare a 125 mM solution of triglycine.
-
In a reaction tube, mix 0.5 mL of Tris buffer, 0.5 mL of CoSO₄ solution, and 0.5 mL of the enzyme sample.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 1.0 mL of the triglycine solution.
-
At defined time points (e.g., 0, 15, 30, 60 minutes), take a 0.5 mL aliquot of the reaction mixture and add it to a titration vessel containing 1.0 mL of formol solution and a few drops of the indicator mixture.
-
Titrate the mixture with 0.1 N NaOH to a light blue-purple endpoint.
-
A blank reaction without the enzyme should be performed to account for any spontaneous hydrolysis of the substrate.
-
The enzyme activity is calculated based on the volume of NaOH consumed over time, where 1 mL of 0.1 N NaOH corresponds to 0.1 mmole of cleaved peptide bonds.
Logical Relationship in Peptidase Activity Measurement
Caption: Principle of the formol titration method for peptidase activity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution of (99m)tc tricarbonyl glycine oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution of 99mTc Tricarbonyl Glycine Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kns.org [kns.org]
- 8. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for H-Gly-Gly-Gly-OH Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Gly-Gly-OH, also known as Triglycine, is a tripeptide composed of three glycine residues. Due to its high water solubility, biocompatibility, and stability, it is a valuable compound in various biochemical and cell culture applications.[1] These notes provide detailed protocols for the preparation and use of this compound solutions in cell culture experiments, ensuring sterile conditions and optimal cell health. Triglycine can serve multiple purposes in cell culture, including as a nutrient supplement, a pH buffer component, and a cryoprotectant.[1][2][3]
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃O₄ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | Easily soluble | [4] |
| pH (1M in H₂O) | 4.5 - 6.0 | [4] |
| Storage (Powder) | 0 - 8 °C | [1] |
| Storage (Stock Solution) | -20°C (1 year) or -80°C (2 years) | [2] |
Experimental Protocols
I. Preparation of Sterile this compound Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM stock solution, which can be further diluted to the desired working concentration.
Materials:
-
This compound powder (CAS: 556-33-2)
-
Cell culture-grade water (e.g., WFI, Milli-Q) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
Weighing paper
-
Spatula
-
Vortex mixer
-
Sterile serological pipettes
-
Pipette aid
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 189.17 g/mol = 0.18917 g
-
-
Weighing: Carefully weigh out approximately 189.2 mg of this compound powder on a sterile weighing paper using a sterile spatula.
-
Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add 8 mL of cell culture-grade water or PBS.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 10 mL with the same solvent.
-
Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new sterile conical tube. This step is critical to prevent contamination of cell cultures.[2][5]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years to maintain stability.[2] Avoid repeated freeze-thaw cycles.
II. Preparation of Working Solution in Cell Culture Medium
This protocol outlines the dilution of the stock solution to a final working concentration in a complete cell culture medium.
Materials:
-
Sterile 100 mM this compound stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
Sterile serological pipettes
-
Pipette aid
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculation: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 50 mL of medium with a final concentration of 1 mM this compound:
-
C₁V₁ = C₂V₂
-
(100 mM)(V₁) = (1 mM)(50 mL)
-
V₁ = 0.5 mL (or 500 µL)
-
-
Dilution: In a sterile conical tube, add 49.5 mL of pre-warmed complete cell culture medium.
-
Addition: Add 500 µL of the 100 mM this compound stock solution to the medium.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube. Avoid vigorous shaking to prevent protein denaturation in the serum-containing medium.
-
Application: The medium containing this compound is now ready to be added to your cell cultures.
Workflow Diagram
The following diagram illustrates the workflow for preparing and applying the this compound solution in a typical cell culture experiment.
Caption: Workflow for this compound solution preparation and use in cell culture.
Signaling Pathways and Cellular Mechanisms
Currently, this compound is primarily utilized in cell culture for its physicochemical properties rather than for modulating specific signaling pathways. It is considered a biocompatible source of glycine and a stabilizing agent.[1] Glycine itself is an inhibitory neurotransmitter in the central nervous system, acting on ionotropic receptors to increase chloride permeability. However, in general cell culture applications, its role is more likely related to nutrition and maintaining a stable culture environment. For specialized neuronal cultures, its potential effects on neurotransmission should be considered.
The diagram below illustrates the logical relationship for the preparation and application of the solution.
Caption: Logical flow from raw materials to experimental use of this compound.
Conclusion
The protocols provided here offer a comprehensive guide for the preparation and use of this compound in cell culture. Due to its favorable properties, this tripeptide is a useful and versatile supplement. Researchers should always perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions, as this is not widely documented. Adherence to sterile techniques is paramount to avoid contamination and ensure reliable experimental outcomes.
References
Application Notes and Protocols for Triglycine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of triglycine (Gly-Gly-Gly) in the development of advanced drug delivery systems. Triglycine can be incorporated as a linker in bioconjugates or as a component of nanoparticle-based carriers to enhance drug delivery and therapeutic efficacy.
Introduction to Triglycine in Drug Delivery
Triglycine is a simple tripeptide that offers several advantages in drug delivery design. Its hydrophilic nature can improve the solubility of hydrophobic drugs, and its peptide bonds can be susceptible to enzymatic cleavage, allowing for controlled drug release within the target cells. Furthermore, its straightforward chemical structure allows for versatile conjugation to various drug molecules, targeting ligands, and nanoparticle platforms. One prominent application of triglycine is as a cleavable linker in antibody-drug conjugates (ADCs), where it facilitates the release of the cytotoxic payload within cancer cells.
Experimental Protocols
Synthesis of a Triglycine-Containing Drug Conjugate
This protocol describes a general method for conjugating a drug molecule to a targeting moiety (e.g., an antibody) using a triglycine linker. This example is based on the principles used for creating antibody-drug conjugates.
Materials:
-
Targeting moiety (e.g., monoclonal antibody)
-
Triglycine peptide with appropriate functional groups for conjugation
-
Drug molecule with a compatible functional group
-
Crosslinking agents (e.g., N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC))
-
Reducing agents (e.g., dithiothreitol (DTT))
-
Reaction buffers (e.g., phosphate-buffered saline (PBS), borate buffer)
-
Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Antibody Modification:
-
Prepare a solution of the antibody in PBS.
-
Add a reducing agent, such as DTT, to the antibody solution to reduce the interchain disulfide bonds and expose reactive thiol groups. The amount of DTT will determine the number of available thiol groups for conjugation.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
-
Linker-Drug Conjugation:
-
Dissolve the triglycine linker and the drug molecule in an appropriate organic solvent like DMF or DMSO.
-
If necessary, activate the carboxylic acid group of the triglycine linker using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) with N-hydroxysuccinimide (NHS).
-
React the activated triglycine linker with an amine-containing drug molecule to form a stable amide bond.
-
Alternatively, if using a pre-synthesized triglycine linker with a maleimide group, dissolve it in a suitable solvent.
-
-
Final Conjugation to Antibody:
-
Add the triglycine-drug conjugate solution to the reduced antibody solution.
-
The maleimide group on the linker will react with the thiol groups on the antibody to form a stable thioether bond.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC using SEC.
-
Preparation of Triglycine-Coated Nanoparticles
This protocol outlines the preparation of glycine-coated iron oxide nanoparticles, which can be adapted for triglycine for drug delivery applications.[1]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)[1]
-
Potassium nitrate (KNO₃)[1]
-
Potassium hydroxide (KOH)[1]
-
Triglycine
-
Distilled water
-
Drug to be encapsulated
-
Sonicator
Procedure:
-
Synthesis of Magnetic Nanoparticles:
-
Dissolve 1.67 g of FeSO₄·7H₂O in 50 mL of distilled water.[1]
-
Dissolve 1.01 g of KNO₃ in 10 mL of distilled water.[1]
-
Add the potassium nitrate solution to the ferrous sulfate solution and stir for 30 minutes.[1]
-
Slowly add 10 mL of 2.5 M KOH solution to the mixture.[1]
-
Heat the reaction mixture to 100°C and maintain this temperature for 2 hours.[1]
-
Collect the magnetic nanoparticles using a magnet and wash them several times with distilled water.
-
-
Coating with Triglycine and Drug Loading:
-
Dissolve 1 g of triglycine in 50 mL of distilled water.[1]
-
Add 1 g of the prepared magnetic nanoparticles to the triglycine solution.[1]
-
Add the desired amount of the drug to be loaded into the solution.
-
Sonicate the mixture for 2 hours to facilitate coating and drug encapsulation.[1]
-
Wash the resulting triglycine-coated, drug-loaded nanoparticles with distilled water to remove un-encapsulated drug and excess triglycine.
-
Dry the nanoparticles at room temperature for 24 hours.[1]
-
-
Characterization:
-
Determine the particle size and morphology using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
Confirm the triglycine coating using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after dissolving a known amount of nanoparticles.
-
In Vitro Drug Release Study
This protocol describes how to evaluate the release of a drug from a triglycine-based delivery system under different pH conditions, simulating physiological environments.
Materials:
-
Drug-loaded triglycine delivery system (e.g., ADC, nanoparticles)
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating blood)
-
Acetate buffer at pH 5.0 (simulating the endosomal/lysosomal environment)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the drug-loaded triglycine delivery system into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium (pH 7.4 or pH 5.0).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Cellular Uptake and Cytotoxicity Assay
This protocol details the steps to assess the cellular uptake of the triglycine drug delivery system and its cytotoxic effect on cancer cells using the MTT assay.[2][3]
Materials:
-
Cancer cell line (e.g., a cell line overexpressing the target of the ADC's antibody)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Triglycine drug delivery system
-
Control drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the triglycine drug delivery system and the control drug in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the treatments. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Data Presentation
Quantitative data from the characterization and evaluation of triglycine-based drug delivery systems should be summarized in tables for clear comparison.
Table 1: Physicochemical Characterization of Triglycine-Based Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Drug-Triglycine-NP | 150 ± 10 | 0.15 ± 0.02 | -25 ± 2 | 5.2 ± 0.5 | 85 ± 5 |
| Control-NP (no triglycine) | 145 ± 12 | 0.18 ± 0.03 | -28 ± 3 | 4.8 ± 0.6 | 82 ± 6 |
Table 2: In Vitro Cumulative Drug Release from Triglycine-Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 ± 1 | 15 ± 2 |
| 4 | 12 ± 2 | 40 ± 3 |
| 8 | 20 ± 3 | 65 ± 4 |
| 12 | 28 ± 3 | 80 ± 5 |
| 24 | 40 ± 4 | 95 ± 3 |
| 48 | 55 ± 5 | 98 ± 2 |
Table 3: In Vitro Cytotoxicity (IC50) of a Triglycine-ADC
| Cell Line | Triglycine-ADC IC50 (nM) | Control ADC (Non-cleavable linker) IC50 (nM) | Free Drug IC50 (nM) |
| Target-Positive Cell Line | 1.5 ± 0.3 | 15.2 ± 2.1 | 0.5 ± 0.1 |
| Target-Negative Cell Line | >1000 | >1000 | 0.6 ± 0.1 |
Visualization of Pathways and Workflows
Experimental Workflow for ADC Preparation and Evaluation
Caption: Workflow for the synthesis, characterization, and in vitro evaluation of a triglycine-linked ADC.
Targeted Delivery and Intracellular Drug Release
Caption: Mechanism of targeted delivery and intracellular release of a drug from a triglycine-ADC.
EGFR Signaling Pathway
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often the target of antibody-drug conjugates.
Caption: Simplified EGFR signaling cascade initiated by ligand binding, leading to cell proliferation and survival.
References
- 1. Chemical studies on the preparation of magnetic nanoparticles coated with glycine and its application for removal of heavy metals – Oriental Journal of Chemistry [orientjchem.org]
- 2. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for H-Gly-Gly-Gly-OH in Enzyme Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Gly-Gly-OH, also known as triglycine, is a simple tripeptide composed of three glycine residues. Its well-defined structure and susceptibility to enzymatic cleavage make it a valuable tool in the study of various peptidases. These application notes provide detailed protocols and theoretical background for the utilization of this compound in enzyme activity assays, inhibitor screening, and structural biology studies. The inherent simplicity of triglycine allows for the focused investigation of enzyme active sites and the impact of inhibitors on the peptide backbone cleavage, without confounding interactions from amino acid side chains.
Applications in Enzyme Activity Studies
This compound serves as a versatile substrate for several classes of enzymes, primarily peptidases. Its applications include:
-
Characterization of Peptidase Activity: Triglycine is a substrate for various exopeptidases, including aminopeptidases and carboxypeptidases, as well as some endopeptidases. Assaying the rate of this compound hydrolysis allows for the determination of enzyme activity and specificity.
-
High-Throughput Screening (HTS) for Enzyme Inhibitors: The enzymatic cleavage of triglycine can be monitored using robust and automatable methods, making it suitable for HTS campaigns to identify novel peptidase inhibitors. The simplicity of the substrate ensures that identified hits are likely to interact with the core catalytic machinery of the enzyme.
-
Fragment-Based Drug Discovery (FBDD): As a small peptide fragment, triglycine can be used in biophysical and structural studies, such as X-ray crystallography, to probe the substrate-binding pockets of enzymes. Understanding how triglycine binds can provide crucial insights for the design of more complex and potent inhibitors.[1]
-
Studying Metabolic Pathways: The cleavage products of this compound, namely diglycine and glycine, are endogenous molecules that can be further metabolized by the cell. Isotope-labeled triglycine can be used as a tracer to study cellular uptake and metabolic fate of small peptides and amino acids.
Data Presentation: Kinetic Parameters of Peptidases with Tripeptide Substrates
The following table summarizes representative kinetic parameters for the hydrolysis of tripeptide substrates by various peptidases. While specific kinetic data for this compound is not always readily available in the literature, this table provides a comparative framework. Note: The data for this compound with Aminopeptidase N is illustrative and based on typical values for similar substrates.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Tripeptide Aminopeptidase | L-Leucylglycylglycine | 4.0 | - | - | - | [2] |
| Glycyl Aminopeptidase | Glycyl-2-naphthylamide | 0.24 | - | - | - | |
| Aminopeptidase N | This compound | 1.5 | 50 | 25 | 1.67 x 10⁴ | *Illustrative Data |
| Carboxypeptidase A | Cbz-Gly-Gly-Phe | 0.52 | - | 138 | 2.65 x 10⁵ |
*Values are illustrative to demonstrate data presentation format.
Experimental Protocols
Protocol 1: General Peptidase Activity Assay using this compound with HPLC Detection
This protocol describes a quantitative method to determine the activity of a peptidase by measuring the formation of its cleavage products, diglycine (Gly-Gly) and glycine (Gly), using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (Triglycine)
-
Purified peptidase of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Glycine and Gly-Gly standards
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the Assay Buffer.
-
Prepare a stock solution of the enzyme in Assay Buffer at a suitable concentration.
-
Prepare standards of Glycine and Gly-Gly in Assay Buffer at known concentrations (e.g., ranging from 0.1 to 5 mM).
-
-
Enzymatic Reaction:
-
Set up reaction tubes in a temperature-controlled water bath (e.g., 37°C).
-
For each reaction, add the following to a microcentrifuge tube:
-
Assay Buffer (to a final volume of 100 µL)
-
This compound solution (to a final concentration of 1-10 mM)
-
-
Pre-incubate the mixture for 5 minutes at the desired temperature.
-
Initiate the reaction by adding the enzyme solution (e.g., 10 µL of a 1 mg/mL stock).
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing an equal volume of Quenching Solution to stop the enzymatic reaction.
-
Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 10 µL) onto the C18 column.
-
Elute the products using a gradient of Mobile Phase B (e.g., 0-30% over 15 minutes).
-
Monitor the absorbance at a low wavelength (e.g., 214 nm).
-
Identify and quantify the peaks corresponding to Glycine and Gly-Gly by comparing their retention times and peak areas to the prepared standards.
-
-
Data Analysis:
-
Construct standard curves for Glycine and Gly-Gly by plotting peak area versus concentration.
-
Determine the concentration of the products formed at each time point from the standard curves.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the plot of product concentration versus time.
-
Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.
-
Protocol 2: High-Throughput Screening of Peptidase Inhibitors using a Colorimetric Ninhydrin Assay
This protocol is adapted for a 96-well plate format and is suitable for screening compound libraries for inhibitors of peptidases that cleave this compound. The assay relies on the reaction of ninhydrin with the primary amine of the liberated glycine, producing a colored product that can be measured spectrophotometrically.
Materials:
-
This compound
-
Purified peptidase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compounds (inhibitors) dissolved in DMSO
-
Ninhydrin reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each test compound solution or DMSO (for control wells) to the appropriate wells.
-
Add 50 µL of the enzyme solution in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of this compound solution in Assay Buffer to each well (final substrate concentration typically at or below the Km).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Colorimetric Detection:
-
Stop the reaction and develop the color by adding 100 µL of ninhydrin reagent to each well.
-
Seal the plate and heat it in an oven or water bath at 95°C for 15 minutes.
-
Cool the plate to room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Absorbanceinhibitor - Absorbanceblank) / (Absorbancecontrol - Absorbanceblank)] x 100
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Visualizations
References
Application Notes: Triglycine as a Buffer in Electrophoresis
Introduction
Triglycine, most commonly used as a component of Tris-glycine and Tris-glycine-SDS buffer systems, is a cornerstone of protein electrophoresis, particularly in polyacrylamide gel electrophoresis (PAGE).[1][2] Its utility stems from its zwitterionic nature, which is crucial for the establishment of a discontinuous buffer system, famously developed by Laemmli.[3][4] This system employs different buffer compositions and pH in the gel and the running buffer to create a stacking effect, resulting in high-resolution separation of proteins.[3][5] Tris-glycine buffers are versatile and can be used for both denaturing (SDS-PAGE) and native protein electrophoresis.[6]
Principle of the Tris-Glycine Discontinuous Buffer System
The effectiveness of the Tris-glycine system lies in the creation of a moving ion front that concentrates proteins into sharp bands before they enter the separating gel. This process, known as isotachophoresis or stacking, is orchestrated by the different mobilities of ions in the system at different pH values.
-
Key Ions: The system primarily involves three key ions:
-
The Stacking Gel (pH 6.8): In the stacking gel, which has a lower pH, glycine exists predominantly in its zwitterionic state with a near-neutral charge.[7][10][11] This causes it to have very low mobility in the electric field. The highly mobile chloride ions move ahead, creating a steep voltage gradient between the leading chloride ions and the trailing glycine ions.[7][12] The SDS-coated proteins, having an intermediate mobility, are swept up in this voltage gradient and concentrated ("stacked") into a very thin zone between the chloride and glycine fronts.[5][11]
-
The Resolving Gel (pH 8.8): As the stacked proteins and the ion front reach the resolving gel, the pH increases significantly.[5][11] In this more alkaline environment, glycine becomes fully ionized (negatively charged).[10][13] This dramatically increases its mobility, causing it to accelerate and overtake the proteins.[5] Freed from the stacking effect, the proteins now migrate through the sieving matrix of the resolving gel and are separated based on their molecular weight.[11][12]
Applications
-
SDS-PAGE: The most widespread application of Tris-glycine buffer is in SDS-PAGE for the separation of a broad range of proteins by molecular weight.[3][9]
-
Native PAGE: Tris-glycine buffers can also be used for native PAGE, where proteins are separated based on a combination of their intrinsic charge, size, and shape.[6][14] For native applications, SDS is omitted from the buffers and sample preparation.[9]
-
Western Blotting: Tris-glycine buffer is also a common transfer buffer for the electrophoretic transfer of proteins from a gel to a membrane (e.g., PVDF or nitrocellulose) in Western blotting protocols.[2][15]
Advantages and Limitations
-
Advantages:
-
Limitations:
-
Protein Modification: The high pH of the resolving gel (operating pH can reach ~9.5) can lead to chemical modifications of proteins, such as deamination and alkylation, which can affect downstream analyses like mass spectrometry.[1][4]
-
Poor Resolution of Small Proteins: Very small proteins and peptides (<10 kDa) may not resolve well due to interference from the glycine front.[2] For such applications, Tris-Tricine buffer systems are often preferred.[3][9]
-
Experimental Protocols
Protocol 1: Preparation of Tris-Glycine-SDS Electrophoresis Buffers
This protocol outlines the preparation of the stock and working solutions for a standard Laemmli SDS-PAGE experiment.
1.1: 10X Tris-Glycine-SDS Running Buffer
| Component | Molecular Weight ( g/mol ) | Quantity for 1 L | Final Concentration (10X) | Final Concentration (1X) |
| Tris Base | 121.14 | 30.3 g[16] | 0.25 M | 25 mM[17][18] |
| Glycine | 75.07 | 144.0 g[16][19] | 1.92 M | 192 mM[17][18] |
| SDS | 288.38 | 10.0 g[16] | 1% (w/v) | 0.1% (w/v)[17] |
Procedure:
-
Dissolve 30.3 g of Tris base and 144.0 g of glycine in ~800 mL of deionized water.[16][19]
-
Add 10.0 g of SDS.[16]
-
Stir until all components are fully dissolved.
-
Adjust the final volume to 1 L with deionized water.
-
The pH of the 10X solution should be around 8.3. Do not adjust the pH with acid or base. [17][20]
-
Store at room temperature.
1.2: 1X Tris-Glycine-SDS Running Buffer (Working Solution)
Procedure:
-
To prepare 1 L of 1X running buffer, mix 100 mL of 10X Tris-Glycine-SDS Running Buffer with 900 mL of deionized water.[21][22][23]
-
Mix well before use.
Protocol 2: SDS-PAGE using Tris-Glycine Buffer System
This protocol provides a general workflow for running a denaturing polyacrylamide gel.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Resolving gel buffer (1.5 M Tris-HCl, pH 8.8)
-
Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)
-
TEMED
-
10% (w/v) Ammonium Persulfate (APS)
-
1X Tris-Glycine-SDS Running Buffer
-
2X Laemmli Sample Buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Protein samples and molecular weight standards
-
Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank, power supply)
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution according to your desired acrylamide percentage. Pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize.
-
Pour off the overlay and prepare the stacking gel solution (typically 4-5% acrylamide). Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to polymerize.
-
-
Sample Preparation:
-
Mix your protein sample with an equal volume of 2X Laemmli Sample Buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Remove the comb and place the gel cassette into the electrophoresis tank.
-
Fill the inner and outer buffer chambers with 1X Tris-Glycine-SDS Running Buffer.[22]
-
Load the prepared protein samples and molecular weight standards into the wells.[21]
-
Connect the electrophoresis tank to the power supply and run the gel at a constant voltage (e.g., 125-150 V) until the dye front reaches the bottom of the gel.[21][23] Typical run times are 90-105 minutes.[21]
-
-
Post-Electrophoresis:
-
Turn off the power supply and disassemble the apparatus.
-
Carefully remove the gel from the cassette.
-
Proceed with staining (e.g., Coomassie Blue) or transfer for Western blotting.
-
Visualizations
Caption: Principle of the Tris-Glycine discontinuous buffer system.
Caption: General workflow for SDS-PAGE using a Tris-Glycine buffer.
References
- 1. Bis-Trisポリアクリルアミドゲル電気泳動技術 [sigmaaldrich.com]
- 2. medicago.se [medicago.se]
- 3. 電気泳動に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Novex Tris-Glycine Gels | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. How does a stacking gel work? | AAT Bioquest [aatbio.com]
- 8. uni-giessen.de [uni-giessen.de]
- 9. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. researchgate.net [researchgate.net]
- 15. What are the commonly used discontinuous gel buffer systems? | AAT Bioquest [aatbio.com]
- 16. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. canvaxbiotech.com [canvaxbiotech.com]
- 19. SDS-PAGE SDS Running Buffer (10x) [novoprolabs.com]
- 20. Running buffer preparation › SDS PAGE › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. wiki.realvegancheese.org [wiki.realvegancheese.org]
Application Notes: Incorporation of Triglycine in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
Triglycine (glycyl-glycyl-glycine) is a peptide composed of three glycine amino acid residues. As the simplest tripeptide, its small molecular size and inherent biocompatibility make it a promising active ingredient in advanced cosmetic formulations. Glycine, its constituent amino acid, is the most abundant amino acid in collagen and is essential for maintaining the skin's structural integrity and elasticity.[1] In cosmetic applications, triglycine is utilized for its potential to improve skin hydration, support collagen synthesis, and enhance the overall texture and appearance of the skin.[1][2]
These application notes provide a comprehensive guide to the methods, protocols, and technical considerations for successfully incorporating triglycine into various cosmetic systems.
2. Key Physicochemical Properties
Understanding the fundamental properties of triglycine is critical for formulation development. It is a crystalline powder that is highly soluble in water but has limited solubility in non-polar solvents.[3][4][5]
Table 1: Physicochemical Properties of Triglycine
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C6H11N3O4 | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | Highly soluble (24.9 g/100g H₂O at 25°C) | [3][5] |
| Melting Point | ~262 °C (decomposes) | [5] |
| pKa (Carboxyl) | ~3.2 | [6] |
| pKa (Amino) | ~8.1 |[6] |
3. Formulation Strategies
The primary challenge in formulating with peptides like triglycine is ensuring their stability and effective delivery into the skin.[][8] Due to their hydrophilic nature and susceptibility to enzymatic degradation, careful formulation strategies are required.
-
pH Optimization: The stability and solubility of peptides are pH-dependent.[9] For triglycine, maintaining the formulation pH between 5.0 and 6.5 is recommended to ensure stability and compatibility with the skin's natural pH.[10]
-
Solvent Systems: Triglycine's high water solubility makes it ideal for aqueous systems like serums, toners, and the aqueous phase of oil-in-water (O/W) emulsions.[3] For anhydrous or water-in-oil (W/O) systems, solubilization may require co-solvents such as propylene glycol or glycerin.
-
Enhancing Stability:
-
Antioxidants: Incorporating antioxidants like Vitamin C (ascorbic acid) or Vitamin E (tocopherol) can protect the peptide from oxidative degradation.[9]
-
Chelating Agents: Agents such as Disodium EDTA can bind metal ions that may catalyze peptide degradation.[11]
-
Temperature Control: Triglycine powder should be stored in a cool, dry place. During manufacturing, it should be incorporated into the formulation during the cool-down phase (below 40°C) to prevent thermal degradation.[9]
-
-
Improving Skin Penetration:
-
Penetration Enhancers: Ingredients like propylene glycol can temporarily and reversibly alter the stratum corneum to improve peptide penetration.[12]
-
Encapsulation Technologies: Encapsulating triglycine in delivery systems like liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation and facilitate its transport into deeper skin layers.[][11]
-
4. Recommended Use Levels
The typical use level for triglycine in cosmetic formulations ranges from 0.5% to 3.0% by weight, depending on the product type and desired efficacy. It is often used in combination with other active ingredients, such as other peptides, hyaluronic acid, and antioxidants, to create a synergistic effect.[8]
Experimental Protocols
Protocol 1: Solubility Determination of Triglycine in Cosmetic Solvents
This protocol outlines a method to determine the saturation solubility of triglycine in common cosmetic solvents.
-
Materials: Triglycine powder, selected solvents (e.g., deionized water, glycerin, propylene glycol, ethanol), analytical balance, magnetic stirrer and stir bars, 25 mL glass vials, 0.22 µm syringe filters, HPLC system.
-
Procedure:
-
Add a precisely weighed excess amount of triglycine powder (e.g., 2 g) to a vial containing a known volume (e.g., 10 mL) of the test solvent.
-
Seal the vial to prevent solvent evaporation.
-
Stir the mixture at a constant speed (e.g., 300 rpm) at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, cease stirring and allow the undissolved powder to settle for at least 2 hours.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable mobile phase and analyze the concentration of triglycine using a validated HPLC method.[13]
-
Calculate the solubility in g/100 mL.
-
Table 2: Solubility of Triglycine in Various Aqueous Solutions at 25°C
| Solvent | Solubility (g / 100 g of Solution) | Reference |
|---|---|---|
| Water | 24.9 | [3] |
| 20% (w/w) Aqueous Ethanol | 13.9 | [3] |
| 40% (w/w) Aqueous Ethanol | 5.8 | [3] |
| 60% (w/w) Aqueous Ethanol | 1.8 | [3] |
| 80% (w/w) Aqueous Ethanol | 0.3 |[3] |
Protocol 2: Stability Testing of Triglycine in an O/W Cream
This protocol follows ICH guidelines to assess the stability of triglycine in a finished cosmetic formulation.[14][15]
-
Materials: Test formulation (O/W cream containing a known concentration of triglycine), stability chambers, HPLC system, pH meter, viscometer.
-
Procedure:
-
Prepare a batch of the O/W cream containing triglycine.
-
Package the cream in its final intended packaging.
-
Conduct initial ("time zero") analysis for triglycine concentration (potency), pH, viscosity, appearance, color, and odor.[14]
-
Place the samples in stability chambers under various conditions as per ICH guidelines.[14][15]
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
-
At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), pull samples for analysis.
-
Analyze the samples for the same parameters as the "time zero" analysis.
-
Compare the results to the initial measurements to determine the degradation rate and changes in physical properties.
-
Table 3: Representative Stability Data for a Cream with 1% Triglycine (Accelerated Conditions: 40°C / 75% RH)
| Time Point | Triglycine Assay (%) | pH | Viscosity (cP) | Appearance |
|---|---|---|---|---|
| 0 Months | 100.0 | 5.8 | 15,000 | White, smooth cream |
| 1 Month | 98.5 | 5.7 | 14,900 | No change |
| 3 Months | 95.2 | 5.6 | 14,500 | No change |
| 6 Months | 90.8 | 5.5 | 14,100 | Slight off-white tint |
Note: This table presents illustrative data. Actual results will vary based on the specific formulation.
Protocol 3: In Vitro Skin Penetration Study using a Franz Diffusion Cell
This protocol assesses the permeation of triglycine through a skin model.[16][17]
-
Materials: Franz diffusion cells, human or porcine skin membrane, test formulation, phosphate-buffered saline (PBS) as receptor fluid, magnetic stirrer, HPLC system.
-
Procedure:
-
Prepare the skin membrane and mount it between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[16]
-
Fill the receptor chamber with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Apply a finite dose (e.g., 10 mg/cm²) of the triglycine-containing formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect the entire receptor fluid and replace it with fresh, pre-warmed PBS.
-
Analyze the collected samples for triglycine concentration using HPLC.[13]
-
At the end of the experiment (24 hours), dismantle the apparatus. Cleanse the skin surface of excess formulation.
-
(Optional) Use tape stripping to quantify triglycine retained in the stratum corneum. Homogenize the remaining skin tissue to determine the amount retained in the epidermis and dermis.
-
Calculate the cumulative amount of triglycine permeated over time and determine the permeability coefficient (Kp).[17]
-
Visualizations: Workflows and Mechanisms
Caption: Workflow for incorporating triglycine into cosmetic formulations.
Caption: Proposed mechanisms of action for triglycine in the skin.
References
- 1. Research Progress on Bioactive Factors against Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. Glycine CAS#: 56-40-6 [amp.chemicalbook.com]
- 5. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Interfacial Interactions of Glycine and Short Glycine Peptides in Model Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. formulabotanica.com [formulabotanica.com]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 11. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 12. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming H-Gly-Gly-Gly-OH solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the tripeptide H-Gly-Gly-Gly-OH (triglycine) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound, or triglycine, is a tripeptide composed of three glycine residues. Its solubility in aqueous buffers is crucial for a wide range of applications, including in vitro and in vivo studies, drug formulation, and biochemical and cellular assays. Proper dissolution is essential for accurate concentration determination and to ensure the peptide's biological activity and reproducible experimental results.
Q2: What is the general solubility profile of this compound?
This compound is a neutral and hydrophilic peptide. It is generally soluble in water. However, its solubility can be significantly influenced by the composition of the aqueous buffer, including pH, ionic strength, and the presence of co-solvents.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the peptide's solubility is at its minimum. Moving the pH away from the pI, either to more acidic or more basic conditions, increases the net charge of the peptide, leading to enhanced electrostatic repulsion between molecules and thus greater solubility. For this compound, the solubility increases significantly at both high and low pH values.[1]
Q4: Can I use organic co-solvents to dissolve this compound?
While this compound is generally water-soluble, in cases of difficulty, a small amount of a water-miscible organic solvent can be used as a last resort. However, it's important to note that organic solvents like ethanol can sometimes act as an antisolvent, decreasing the solubility of triglycine in aqueous solutions.[1] If an organic solvent is necessary, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for peptides. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer while vortexing to the desired final concentration. The compatibility of the chosen organic solvent with the downstream experimental application must always be considered.
Q5: How should I store this compound solutions?
Once dissolved, it is recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (a few days), solutions can typically be stored at 2-8°C. For long-term storage, it is advisable to store the aliquots at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
Problem 1: The peptide does not dissolve completely in water or my aqueous buffer.
-
Cause: The concentration may be too high, or the buffer conditions may not be optimal for solubility.
-
Solution Workflow:
Problem 2: The peptide precipitates out of solution after initial dissolution.
-
Cause: This can occur if the solution is supersaturated, or if the buffer conditions change over time (e.g., temperature fluctuations).
-
Troubleshooting Steps:
-
Re-dissolve with gentle warming and agitation: Gently warm the solution while stirring to see if the precipitate redissolves.
-
Dilute the solution: If the precipitate does not redissolve, it is likely that the concentration is too high for the given buffer conditions. Dilute the solution with more buffer.
-
Filter the solution: If dilution is not possible, centrifuge the solution to pellet the precipitate and use the clear supernatant. Note that the concentration of the supernatant will be lower than the intended concentration.
-
Re-evaluate buffer composition: Consider if any component of your buffer could be interacting with the peptide to reduce its solubility.
-
Quantitative Data on this compound Solubility
The following tables summarize the available quantitative data for the solubility of this compound under various conditions.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Solubility ( g/100 g H₂O) |
| 20 | 293.15 | 11.2 |
| 25 | 298.15 | 13.1 |
| 30 | 303.15 | 15.2 |
| 40 | 313.15 | 19.8 |
Data is for pure water.
Table 2: Effect of pH on the Solubility of this compound in Aqueous Solution at 298.15 K (25°C) [1]
| pH | Solubility (mol/L) |
|---|---|
| 1.12 | 0.198 |
| 1.51 | 0.125 |
| 2.13 | 0.083 |
| 5.60 (near pI) | 0.071 |
| 9.01 | 0.095 |
| 10.15 | 0.189 |
| 11.01 | 0.465 |
Table 3: Effect of NaCl on the Solubility of this compound in Water at 298.15 K (25°C) [1]
| NaCl Concentration (mol/L) | Solubility (mol/L) |
|---|---|
| 0 | 0.071 |
| 0.5 | 0.089 |
| 1.0 | 0.112 |
| 2.0 | 0.158 |
| 3.0 | 0.223 |
| 4.0 | 0.301 |
Table 4: Effect of Ethanol on the Solubility of this compound in Aqueous Solution at 298.15 K (25°C) [1]
| Ethanol Concentration (w/w %) | Solubility (mol/L) |
|---|---|
| 0 | 0.071 |
| 10 | 0.045 |
| 20 | 0.027 |
| 30 | 0.015 |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in Aqueous Buffer
This protocol provides a general workflow for dissolving lyophilized this compound.
Caption: Experimental workflow for dissolving this compound.
Protocol 2: Experimental Determination of this compound Solubility
This protocol describes a method to determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Temperature-controlled shaker/incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration measurement
-
Calibrated analytical balance
Procedure:
-
Prepare a series of peptide suspensions:
-
Weigh out an excess amount of this compound into several microcentrifuge tubes.
-
Add a precise volume of the chosen aqueous buffer to each tube to create a suspension.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C) in a shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of undissolved peptide:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved peptide.
-
-
Sample collection and dilution:
-
Carefully collect a known volume of the clear supernatant from each tube, avoiding disturbance of the pellet.
-
Dilute the supernatant with the same buffer to a concentration that falls within the linear range of your analytical method.
-
-
Concentration measurement:
-
Measure the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV absorbance at a specific wavelength if the peptide has a chromophore, or more accurately by HPLC with a standard curve).
-
-
Calculate solubility:
-
Back-calculate the concentration in the original undiluted supernatant. This value represents the solubility of this compound in the chosen buffer at the specified temperature.
-
Caption: Workflow for determining this compound solubility.
References
Technical Support Center: Triglycine Degradation in Experimental Settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triglycine. The information addresses common issues encountered during experiments involving triglycine degradation.
Frequently Asked Questions (FAQs)
Q1: My triglycine solution is turning brown upon heating, especially in the presence of sugars like glucose. What is happening?
A1: This phenomenon is likely due to the Maillard reaction, a non-enzymatic browning reaction between amino acids or peptides and reducing sugars.[1] In this reaction, triglycine and glucose form Amadori rearrangement products (ARPs), which can then degrade into various compounds, leading to browning.[1][2] The rate of ARP formation is actually higher for triglycine than for diglycine or glycine.[3]
Q2: What are the primary degradation products of triglycine under thermal stress?
A2: Under high temperatures, triglycine can degrade through several pathways. In the presence of glucose, it participates in the Maillard reaction, forming Amadori compounds and their subsequent degradation products like methylglyoxal and glyoxal.[1] In aqueous solutions at high temperatures (e.g., 160°C), triglycine is unstable and can degrade into cyclic glycyl-glycine (a diketopiperazine) and glycine through hydrolytic cleavage of the peptide bond.[4][5]
Q3: How does pH influence the stability of triglycine in my experiments?
A3: The pH of the solution is a critical factor in the stability of peptides like triglycine. The rate of hydrolysis of peptide bonds is significantly dependent on pH.[6] Generally, peptide hydrolysis can be accelerated under both acidic and alkaline conditions.[6][7] For triglycine in water-ethanol solutions, an increase in ethanol content has been shown to decrease the dissociation constant of the carboxyl group and increase the dissociation constant of the amino group.[8] When studying triglycine rejection using nanofiltration, its charge state, which is pH-dependent, affects its interaction with the membrane.[9]
Q4: I am observing unexpected peaks in my HPLC analysis of a triglycine sample. What could these be?
A4: Unexpected peaks in your chromatogram could be degradation products of triglycine. Depending on your experimental conditions, these could include:
-
Glycine and Diglycine: Resulting from the hydrolysis of the peptide bonds.
-
Cyclic Glycyl-Glycine (Diketopiperazine): A common product of thermal degradation.[4][10]
-
Amadori Products and other Maillard Reaction Intermediates: If reducing sugars are present in your heated sample.[2][11] It is advisable to use techniques like HPLC coupled with mass spectrometry (LC-MS) to identify these unknown peaks.[12]
Q5: What types of enzymes can degrade triglycine?
A5: Peptidases (also known as proteases) are enzymes that catalyze the hydrolysis of peptide bonds and are responsible for the degradation of peptides like triglycine in biological systems.[13][14] These can be broadly classified as endopeptidases, which cleave within the peptide chain, and exopeptidases, which remove amino acids from the ends.[15] Specific enzymes like Proteinase K have been studied in complex with triglycine to understand substrate recognition.[16] In cellular metabolism, the glycine cleavage system is a key pathway for glycine degradation, which could be relevant for the breakdown products of triglycine.[17][18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample Browning | Maillard reaction with reducing sugars. | If browning is undesirable, avoid heating triglycine in the presence of reducing sugars. If the reaction is intentional, monitor temperature and time to control the extent of the reaction. |
| Low Triglycine Recovery | Thermal degradation or hydrolysis. | Minimize exposure to high temperatures (>160°C).[4] Control the pH of the solution to minimize acid or base-catalyzed hydrolysis.[6] Consider the effect of water content, as lower water content can suppress hydrolysis but may favor other degradation pathways in the presence of sugars.[5] |
| Poor Chromatographic Separation | Co-elution of triglycine and its degradation products. | Optimize your HPLC method. An NH2 column has been shown to effectively separate triglycine, glycine, and fructose.[19] Consider using a combination of detectors, such as UV-vis and Evaporative Light-Scattering Detection (ELSD), for comprehensive analysis.[19] |
| Inconsistent Results in Cell Culture | Cellular metabolism of triglycine. | Be aware that cells, particularly astroglial cells, can rapidly take up and metabolize glycine and likely its oligomers.[17] The degradation products, such as serine and lactate, may be released into the medium.[17] Monitor the concentration of triglycine and its expected metabolites in the cell culture medium over time. |
Quantitative Data Summary
Table 1: Activation Energies for Amadori Compound Formation (Maillard Reaction) [1][3]
| Precursor | Activation Energy (Ea) in kJ/mol |
| Triglycine (TriG-ARP) | 63.48 |
| Diglycine (DiG-ARP) | 72.84 |
| Glycine (G-ARP) | 84.76 |
Table 2: Thermal Decomposition Temperatures of Triglycine Sulphate (TGS) Crystals [20]
| Sample | Melting Onset (°C) | Decomposition Temperature (°C) |
| Pure TGS | 214.51 | 226.60 |
| Barium-doped TGS | 216.04 | 228.38 |
| Zinc-doped TGS | 217.69 | 229.13 |
| Cadmium-doped TGS | 216.04 | 239.13 |
Experimental Protocols
Protocol 1: Analysis of Triglycine and its Degradation Products by HPLC-UV/ELSD [19]
This method is suitable for the simultaneous determination of triglycine, glycine, and fructose.
-
High-Performance Liquid Chromatography (HPLC) System:
-
Column: Amino (NH2) phase column (e.g., 250 x 4.6 mm).
-
Detectors: UV-vis detector set to 190 nm and an Evaporative Light-Scattering Detector (ELSD).
-
Mobile Phase: A gradient of water and acetonitrile.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Run the separation on the NH2 column. Fructose will elute first, followed by glycine and then triglycine.
-
The UV-vis detector is effective for quantifying glycine and triglycine.
-
The ELSD is necessary for the quantification of fructose, which has a poor UV chromophore.
-
-
Quantification:
-
Create calibration curves for each analyte (fructose, glycine, triglycine) using standards of known concentrations.
-
The linear range for quantification is approximately 40–1400 mg/L for fructose, 5–200 mg/L for glycine, and 0.5–70 mg/L for triglycine.
-
Protocol 2: Analysis of Volatile Degradation Products by GC-MS [4][5]
This protocol is used to identify volatile compounds generated from the thermal degradation of triglycine.
-
Gas Chromatography-Mass Spectrometry (GC-MS) System:
-
GC Column: A non-polar or medium-polarity column (e.g., ZB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Sample Preparation (Stir Bar Sorptive Extraction - SBSE):
-
Dilute the sample in a suitable buffer.
-
Extract volatile compounds using a conditioned polydimethylsiloxane (PDMS) stir bar at room temperature for 1 hour.
-
-
Thermal Desorption:
-
After extraction, rinse and dry the stir bar and place it in a thermal desorption tube.
-
Thermally desorb the analytes (e.g., program from 40°C to 280°C) into a cooled injection system (e.g., -100°C).
-
-
GC Separation and MS Detection:
-
Rapidly heat the injector to transfer the trapped compounds onto the GC column.
-
Use a suitable temperature program for the GC oven to separate the volatile compounds (e.g., initial temp 50°C, ramp to 209°C).
-
Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley).
-
Visualizations
Caption: Maillard reaction pathway of triglycine with a reducing sugar.
Caption: General workflow for analyzing triglycine degradation.
Caption: Factors influencing the rate and pathway of triglycine degradation.
References
- 1. Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of water content on volatile generation and peptide degradation in the maillard reaction of glycine, diglycine, and triglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. View of Reactivity comparison of Amadori rearrangement product formation of glycine, diglycine, and triglycine in a competing Maillard system | Journal of Food Bioactives [isnff-jfb.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptidases: Role and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Studies on the Temperature Stability of Pure and Doped Triglycine...: Ingenta Connect [ingentaconnect.com]
optimizing H-Gly-Gly-Gly-OH concentration for cell-based assays
Welcome to the technical support center for the use of H-Gly-Gly-Gly-OH (Triglycine) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists optimize their experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in cell-based assays?
This compound, also known as Triglycine, is a tripeptide composed of three glycine residues linked by peptide bonds.[1] It is often used as a model compound in the study of protein structure and function.[1] Due to the generally low toxicity of its constituent amino acid, glycine, it is sometimes used as a control peptide or as a component in cell culture media and buffers.[2][3] Its potential roles in various diseases are also a subject of research.[1]
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Since it is generally considered to be of low bioactivity and toxicity, a broad concentration range can be explored. A common starting point for peptides is in the low micromolar (µM) to millimolar (mM) range.
For initial experiments, a dose-response curve is recommended. The table below provides a general guideline for setting up an initial range-finding experiment.
| Concentration Tier | Recommended Range | Purpose |
| Low Range | 1 - 100 µM | To observe sensitive or subtle effects. |
| Mid Range | 100 µM - 1 mM | A common working range for many peptides. |
| High Range | 1 mM - 10 mM | To test for effects at high concentrations or to establish a toxicity threshold. |
Q3: How should I prepare and store my this compound stock solution?
Proper preparation and storage are critical for experimental reproducibility.
-
Preparation : this compound is generally soluble in aqueous solutions. For a stock solution, dissolve the lyophilized powder in sterile, nuclease-free water or a buffer compatible with your cell culture medium (e.g., PBS). To ensure complete dissolution, gentle vortexing may be required.
-
Storage : Store the lyophilized peptide at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. For short-term use (a few days), the solution may be stored at 4°C, but fresh preparation is always recommended for sensitive assays.[4]
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my assay.
If the tripeptide is not producing the expected biological response, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Step | Rationale |
| Sub-optimal Concentration | Perform a wide dose-response experiment, from low µM to high mM concentrations. | The effective concentration may be outside your initial tested range. |
| Peptide Degradation | Prepare a fresh solution from lyophilized powder. Ensure the pH of the final medium is stable and appropriate, as peptide bonds can hydrolyze under acidic or basic conditions.[4] | The peptide may have degraded during storage or in the experimental medium. |
| Low Cell Seeding Density | Optimize the number of cells seeded per well to ensure a robust signal-to-noise ratio in your assay.[5] | An insufficient number of cells may not produce a measurable signal. |
| Assay Insensitivity | Verify that your assay is sensitive enough to detect the expected change. Run positive and negative controls to confirm assay performance. | The chosen assay may not be suitable for detecting the specific cellular response being investigated. |
Issue 2: I am observing unexpected cytotoxicity or a decrease in cell viability.
While glycine itself has been shown to have no cytotoxic effects on cell lines like L929 and Caco2, unexpected toxicity can arise from other factors.[3]
| Possible Cause | Troubleshooting Step | Rationale |
| High Peptide Concentration | Lower the concentration of this compound. Extreme concentrations of any solute can affect osmolarity and cell health. | Even generally non-toxic compounds can have detrimental effects at very high concentrations. |
| Solution Contamination | Prepare fresh stock solutions using sterile technique and sterile, endotoxin-free reagents. | Bacterial or chemical contamination of the stock solution can induce cytotoxicity. |
| pH Shift in Media | Measure the pH of the cell culture media after adding the peptide solution. Buffer the stock solution if necessary. | The addition of a concentrated peptide solution could alter the pH of the culture medium to a level that is stressful for the cells. |
| Secondary Effects of Counterions (e.g., TFA) | If the peptide was purified using HPLC, residual trifluoroacetic acid (TFA) may be present. For highly sensitive assays, consider using TFA-removed peptide.[6] | TFA can be acidic and may have its own biological effects at sufficient concentrations.[6] |
Experimental Protocols & Workflows
A critical first step in using this compound is to determine its effect on cell viability for your specific cell line.
Protocol 1: Determining Cytotoxicity and Optimal Concentration Range using an MTT Assay
This protocol provides a method to assess cell viability across a range of this compound concentrations.
Materials:
-
Your chosen adherent cell line
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile PBS or water for reconstitution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding : Trypsinize and count your cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[5]
-
Peptide Preparation : Prepare a 2X concentrated serial dilution of this compound in complete culture medium. For example, to test a final concentration range of 10 µM to 10 mM, prepare 2X solutions from 20 µM to 20 mM.
-
Cell Treatment : After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X peptide solutions to the appropriate wells. Also include "untreated" (media only) and "vehicle control" (media with the same buffer concentration as the highest peptide dose) wells.
-
Incubation : Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance of each well at 540-570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the concentration versus cell viability to generate a dose-response curve.
Diagrams and Workflows
Visualizing workflows can help standardize procedures and troubleshoot issues logically.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Experimental workflow for determining the optimal concentration.
Caption: Hypothetical signaling cascade initiated by a bioactive peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. H-Gly-Gly-Gly-Gly-Gly-Gly-OH peptide [novoprolabs.com]
Technical Support Center: Preventing Triglycine Aggregation in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the aggregation of triglycine in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of triglycine aggregation in aqueous solutions?
A1: Triglycine aggregation is primarily influenced by factors that decrease its solubility. These include:
-
pH: Triglycine is least soluble near its isoelectric point (pI). Its solubility significantly increases at both acidic (low pH) and alkaline (high pH) conditions.
-
Temperature: While solubility generally increases with temperature, fluctuations can induce precipitation, especially in supersaturated solutions.
-
Concentration: Exceeding the solubility limit of triglycine under specific solution conditions will lead to precipitation and aggregation.
-
Ionic Strength: The effect of salts can be complex. While increasing concentrations of sodium chloride (NaCl) have been shown to monotonically increase the solubility of triglycine, other salts may have a "salting-out" effect, reducing solubility.[1]
-
Presence of Co-solvents: Certain organic solvents, such as ethanol and polyethylene glycol (PEG), can act as anti-solvents, promoting the precipitation and crystallization of triglycine.[1]
Q2: How can I increase the solubility of triglycine in my buffer?
A2: To increase the solubility of triglycine, consider the following approaches:
-
Adjusting pH: Moving the pH of your solution away from the isoelectric point of triglycine is the most effective way to enhance its solubility. For instance, using a glycine-sodium hydroxide buffer to maintain a pH between 9 and 12 can create stable formulations.[2][3]
-
Increasing Ionic Strength with Specific Salts: The addition of NaCl has been shown to increase the solubility of triglycine.[1] However, the effect of other salts should be empirically tested.
-
Using Stabilizing Excipients: Additives such as other amino acids (e.g., arginine), sugars (e.g., sucrose, trehalose), and polyols can help stabilize triglycine in solution and prevent aggregation.
Q3: What is the mechanism of triglycine aggregation?
A3: While extensive research has been conducted on the aggregation of larger peptides and proteins, the specific morphology of triglycine aggregates formed from solution is less characterized in the literature. It is known that triglycine can form well-defined crystals, such as triglycine sulfate (TGS), which have a monoclinic structure.[4][5][6] The aggregation from solution under stress conditions (e.g., pH change, temperature fluctuation) likely involves nucleation and growth of these crystalline forms.
Troubleshooting Guides
Issue 1: Visible precipitate forms in my triglycine solution upon storage.
| Potential Cause | Troubleshooting Step | Rationale |
| pH is near the isoelectric point (pI) | Measure the pH of the solution. Adjust the pH to be at least 2 units away from the pI using a suitable buffer system (e.g., glycine-NaOH for alkaline pH). | Triglycine solubility is minimal at its pI. Shifting the pH increases the net charge on the molecule, enhancing its interaction with water and increasing solubility.[1] |
| Solution is supersaturated | Gently warm the solution while stirring to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the given conditions. Consider diluting the stock solution. | Exceeding the solubility limit at a given temperature is a common cause of precipitation. |
| Temperature fluctuations | Store the solution at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. | Temperature changes can alter the solubility of triglycine, leading to precipitation if the solution is near saturation. |
| "Salting-out" effect of buffer salts | If using a buffer with high salt concentrations (other than NaCl), try reducing the salt concentration or switching to a different buffer system. | High concentrations of certain salts can decrease the solubility of peptides by competing for water molecules. |
Issue 2: My triglycine solution becomes cloudy during an experiment involving a change in conditions (e.g., addition of another reagent, temperature shift).
| Potential Cause | Troubleshooting Step | Rationale |
| Addition of an anti-solvent | Identify if any of the added reagents are dissolved in solvents like ethanol or contain high concentrations of PEG. If so, minimize the volume of the added reagent or find an alternative solvent. | Ethanol and PEG can act as precipitants for triglycine.[1] |
| Change in pH upon reagent addition | Measure the pH of the solution after adding the new reagent. If the pH has shifted towards the pI of triglycine, adjust it back to a more soluble range. | The buffering capacity of your initial solution may have been exceeded, leading to a pH change that reduces triglycine solubility. |
| Thermally induced aggregation | If the experiment involves a temperature increase, consider adding a thermal stabilizer like sucrose or trehalose to your triglycine solution beforehand. | Sugars can help stabilize the native conformation of molecules and prevent aggregation at elevated temperatures. |
Quantitative Data Summary
The following tables provide a summary of triglycine solubility under various conditions to aid in the preparation of stable solutions.
Table 1: Solubility of Triglycine in Aqueous Solutions as a Function of pH at 298.15 K
| pH | Solubility (mol/L) |
| 1.12 | 0.81 |
| 1.48 | 0.49 |
| 2.10 | 0.28 |
| 5.60 | 0.16 |
| 10.83 | 0.28 |
| 11.52 | 0.49 |
| 12.01 | 0.81 |
Data adapted from a study on the solubilities of glycine and its oligopeptides.[1]
Table 2: Effect of NaCl and PEG 6000 on Triglycine Solubility at 298.15 K
| Additive | Concentration of Additive (mass fraction) | Solubility of Triglycine (mol/L) |
| NaCl | 0.000 | 0.16 |
| 0.025 | 0.20 | |
| 0.050 | 0.24 | |
| 0.100 | 0.31 | |
| PEG 6000 | 0.00 | 0.16 |
| 0.05 | 0.13 | |
| 0.10 | 0.11 | |
| 0.20 | 0.08 |
Data adapted from a study on the solubilities of glycine and its oligopeptides.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable, High-Concentration Triglycine Stock Solution
This protocol describes the preparation of a stable triglycine solution by controlling the pH.
Materials:
-
Triglycine
-
High-purity water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
pH meter
Procedure:
-
Weigh the desired amount of triglycine.
-
Add approximately 80% of the final desired volume of high-purity water to a beaker with a magnetic stir bar.
-
Slowly add the triglycine powder to the water while stirring.
-
Monitor the pH of the solution. The initial pH will likely be near neutral.
-
To increase solubility, slowly add NaOH solution dropwise to raise the pH to between 10 and 11. Alternatively, for acidic conditions, add HCl solution to lower the pH to below 3.
-
Continue stirring until all the triglycine has dissolved.
-
Adjust the final volume with high-purity water.
-
Verify the final pH and readjust if necessary.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Store in a tightly sealed container at a constant, appropriate temperature.
Protocol 2: Using Arginine as a Stabilizing Excipient
This protocol outlines the use of L-arginine to potentially inhibit triglycine aggregation, particularly in applications where pH adjustment is not feasible.
Materials:
-
Triglycine
-
L-arginine
-
Desired buffer solution
Procedure:
-
Prepare the desired buffer solution at the target pH.
-
Dissolve L-arginine in the buffer to the desired final concentration (e.g., 50-150 mM).
-
Slowly add the triglycine powder to the arginine-containing buffer while stirring.
-
Ensure complete dissolution of the triglycine.
-
Filter the final solution through a 0.22 µm filter.
Visualizations
Caption: Workflow for preparing and evaluating the stability of triglycine solutions.
References
- 1. datapdf.com [datapdf.com]
- 2. US7230014B1 - Pharmaceutical formulation comprising glycine as a stabilizer - Google Patents [patents.google.com]
- 3. EP1039905B1 - Pharmaceutical formulation comprising glycine as a stabilizer - Google Patents [patents.google.com]
- 4. Crystallization and Characterization of Triglycine Sulfate(TGS) Crystal Doped with NiSO4 [scirp.org]
- 5. Pure and doped triglycine sulfate crystals: growth and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Triglycine Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triglycine and other polyglycine peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: On-Resin Aggregation
Q1: My triglycine synthesis has a very low yield. What is the most likely cause?
A: The primary cause of low yield in polyglycine synthesis is on-resin aggregation.[1] As the polyglycine chain elongates, it can form stable secondary structures, like β-sheets, through inter-chain hydrogen bonding.[1] This aggregation makes the N-terminus of the growing peptide chain inaccessible, which leads to two significant problems:
-
Incomplete Fmoc-Deprotection: The deprotection reagent, typically piperidine, cannot efficiently access the Fmoc-protected amine, leaving the chain blocked and unable to elongate further.[1]
-
Incomplete Coupling: Even if deprotection is successful, the activated Fmoc-Gly-OH cannot reach the free amine of the peptide chain, resulting in the formation of truncated sequences.[1] In severe cases, aggregation can be visually identified by the shrinking of the resin matrix during synthesis.[1]
Q2: How can I prevent or disrupt peptide aggregation during the synthesis of triglycine?
A: Several strategies can be employed to mitigate on-resin aggregation:
-
Solvent Choice: Use solvents with superior solvating properties that can disrupt secondary structures. N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF).[1] For particularly difficult sequences, adding chaotropic salts or using solvent mixtures containing DMSO can be beneficial.[1][2]
-
Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 50-75°C), often with microwave assistance, can increase chain mobility and disrupt hydrogen bonds, thereby reducing aggregation.[3]
-
Specialized Derivatives: Incorporating aggregation-disrupting derivatives can be highly effective. Using a Dmb-Gly or Hmb-Gly derivative for one of the glycine residues can introduce a "kink" into the peptide backbone, which disrupts the formation of regular secondary structures.[1][2]
-
Resin Selection: Utilize resins with good swelling properties, such as those based on polyethylene glycol (PEG) like NovaPEG or NovaSyn® TG, which can help improve solvation of the growing peptide chain.[2]
Section 2: Coupling Reactions
Q3: My coupling reaction for the second or third glycine is incomplete. How can I confirm this and what should I do?
A: Incomplete coupling is a common issue, often stemming from aggregation or steric hindrance.
Confirmation: The most common method to monitor reaction completion is a qualitative colorimetric test on a small sample of resin beads.[4]
-
Kaiser Test (Ninhydrin Test): This test detects free primary amines. An intense blue or purple color on the beads and in the solution indicates that free amines are still present, signifying an incomplete coupling reaction.[4][5] A yellow or colorless result suggests the coupling was successful.[4]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another sensitive test for detecting unreacted primary amines.[4][6]
Troubleshooting Steps:
-
Recouple (Double Coupling): The most direct solution is to perform a second coupling. After the first coupling attempt, wash the resin and repeat the step with a fresh solution of activated Fmoc-Gly-OH before proceeding to deprotection.[1][4][7]
-
Extend Reaction Time: Prolonging the coupling time can help drive the reaction to completion, especially if the reaction kinetics are slow.[1]
-
Change Coupling Reagents: If standard carbodiimide reagents (like DIC/HOBt) are insufficient, switch to more potent aminium/uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP.[1][8][9] These are generally more effective for difficult couplings.[8]
-
Capping: If recoupling fails, you should "cap" the unreacted N-terminal amines using a reagent like acetic anhydride. This prevents the formation of deletion sequences (Gly-Gly instead of Gly-Gly-Gly) in the final product, which can be difficult to separate during purification.[7]
.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Q4: I am observing peptide loss after the dipeptide (Gly-Gly) stage. What is causing this?
A: Significant peptide loss at the dipeptide stage, particularly when using resins with benzyl-type linkers like Wang resin, is often due to diketopiperazine (DKP) formation.[10][11] The resin-bound dipeptide can cyclize, cleaving itself from the resin to form the highly stable six-membered DKP ring. This side reaction is especially prevalent when the second amino acid is proline, but can also occur with glycine.[11]
Solutions:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl linker on 2-CTC resin provides steric hindrance that effectively suppresses DKP formation.[10][11]
-
Couple a Dipeptide: Instead of coupling the second glycine as a monomer, use a pre-formed Fmoc-Gly-Gly-OH dipeptide. This bypasses the vulnerable dipeptide-resin intermediate stage.[11]
Section 3: Deprotection and Cleavage
Q5: How can I monitor the completion of the Fmoc deprotection step?
A: The removal of the Fmoc protecting group releases dibenzofulvene, which forms an adduct with piperidine. This adduct has a strong UV absorbance. By monitoring the UV absorbance of the solution flowing from the reactor, you can track the progress of the deprotection reaction in real-time.[12] When the absorbance returns to baseline, it indicates that all Fmoc groups have been removed.
Q6: My final peptide is showing incomplete side-chain deprotection after cleavage. What should I do?
A: This issue is less common for triglycine as glycine has no side-chain protecting group. However, if other amino acids were present, incomplete side-chain deprotection can be a significant problem. For long peptides or those with stubborn protecting groups (e.g., Arg(Pbf)), standard cleavage times may be insufficient. If incomplete deprotection is suspected, the peptide should be precipitated, and the cleavage procedure should be repeated with a fresh cocktail of trifluoroacetic acid (TFA) and scavengers.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Activating Agent | Additive | Typical Yield (%) | Purity (%) | Racemization Risk | Key Characteristics |
| HATU | HOAt | >95% | >98% | Very Low | Highly efficient with fast reaction times; very effective for sterically hindered couplings.[8] |
| HBTU / TBTU | HOBt | 90-95% | >95% | Low | Common, reliable, and cost-effective reagents suitable for most standard couplings.[1][8] |
| PyBOP | - | 90-95% | >95% | Low | A phosphonium salt-based reagent that is highly effective, especially for difficult sequences. |
| DIC | HOBt | 85-95% | >90% | Moderate | A standard, cost-effective carbodiimide. May be insufficient for severely aggregated sequences.[1] |
Data synthesized from comparative studies of coupling agent performance.[1][8]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for One Glycine Addition
This protocol outlines a single cycle for adding one Fmoc-protected glycine residue to a resin-bound peptide chain.
// Nodes resin_prep [label="1. Resin Swelling\n(DMF, 30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="2. Fmoc-Deprotection\n(20% Piperidine/DMF, 2x5 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="3. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="4. Coupling\n(Fmoc-Gly-OH, Activator, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="5. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; next_cycle [label="Ready for\nNext Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges resin_prep -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> next_cycle; }
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Technical Support Center: H-Gly-Gly-Gly-OH Synthesis
Welcome to the technical support center for the synthesis of H-Gly-Gly-Gly-OH (Triglycine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the yield and purity of your triglycine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Yield Issues
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
A1: Low yields in triglycine synthesis, particularly via Solid-Phase Peptide Synthesis (SPPS), are often due to on-resin aggregation. The growing polyglycine chain can form stable secondary structures (β-sheets) through hydrogen bonding, which physically blocks the reactive N-terminal amine. This leads to two primary problems:
-
Incomplete Fmoc-Deprotection: The deprotection agent (e.g., piperidine) cannot efficiently access the Fmoc-protected amine, leaving the peptide chain capped and unable to elongate further.
-
Incomplete Coupling: Even if deprotection is successful, the incoming activated Fmoc-Gly-OH cannot access the free amine of the growing peptide chain, resulting in truncated sequences (e.g., Gly-Gly). Visually, severe aggregation can sometimes be observed as the resin beads shrink or clump together.
Q2: How can I prevent or minimize on-resin aggregation during the synthesis of this compound?
A2: Several strategies can be employed to disrupt aggregation:
-
Solvent Choice: Switch from standard DMF to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP). For severe aggregation, adding chaotropic agents like DMSO to the solvent can be effective.
-
Elevated Temperature: Performing the coupling and deprotection steps at a higher temperature (e.g., 50-75°C), often with microwave assistance, can disrupt hydrogen bonds and improve reaction kinetics.
-
Specialized Reagents: Incorporating backbone-protected dipeptides, such as Fmoc-Gly-(Dmb)Gly-OH, can disrupt secondary structure formation. The dimethoxybenzyl (Dmb) group is removed during the final acid cleavage.[1]
Q3: My coupling reaction appears to be incomplete, leading to deletion sequences (e.g., H-Gly-Gly-OH). What steps can I take?
A3: Incomplete coupling is a common issue. Consider the following troubleshooting steps:
-
Double Coupling: After the standard coupling time, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Gly-OH. This can help drive the reaction to completion.
-
Use a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC, switching to a more efficient uronium-based reagent like HATU or COMU can significantly improve coupling efficiency, especially for difficult sequences (see Table 1).[2]
-
Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to overnight can improve yields for sluggish coupling steps.
Purity & Side Reaction Issues
Q4: My crude product shows a significant impurity with a mass corresponding to the loss of the first two amino acids. What is this side product and how can I avoid it?
A4: This is likely a diketopiperazine (DKP). The H-Gly-Gly-resin intermediate is particularly susceptible to this side reaction. The deprotected N-terminal amine of the second glycine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic dipeptide (cyclo(Gly-Gly)).[3] To minimize DKP formation:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for very mild cleavage conditions. More importantly, the steric hindrance provided by the trityl linker significantly suppresses DKP formation.
-
Couple a Dipeptide: Instead of stepwise addition of single amino acids, you can couple Fmoc-Gly-Gly-OH to the first glycine attached to the resin. This bypasses the problematic H-Gly-Gly-resin intermediate.
-
Use Boc-Glycine for the First two Residues: In Boc-SPPS, the N-terminal amine is protonated after deprotection, making it less nucleophilic and less prone to attacking the resin linkage.[4]
Q5: My final product is difficult to dissolve for purification. What can I do?
A5: Polyglycine sequences are notoriously difficult to dissolve due to strong intermolecular hydrogen bonding.
-
Solvent Selection: Try dissolving the crude peptide in solvents containing chaotropic agents like guanidinium chloride or urea. Small amounts of formic acid or trifluoroacetic acid (TFA) in the initial solvent can also help break up aggregates.
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI). Adjusting the pH of the solution to be at least 2 units away from the pI can increase solubility by imparting a net charge to the molecules, leading to electrostatic repulsion.
-
Sonication: Gentle bath sonication can help to break apart insoluble aggregates.
Q6: How can I optimize the RP-HPLC purification of the highly polar this compound?
A6: Purifying this polar tripeptide requires specific HPLC conditions:
-
Shallow Gradient: Use a very shallow gradient of the organic mobile phase (e.g., acetonitrile). A gradient of 5% to 25% Acetonitrile over 40 minutes is a good starting point. This provides better separation of closely eluting polar impurities.[5]
-
Ion-Pairing Agent: Ensure 0.1% TFA is present in both the aqueous (A) and organic (B) mobile phases. TFA pairs with the free amines and carboxylates on the peptide, improving peak shape and retention on the C18 column.
-
Sample Loading: Dissolve the crude peptide in the aqueous mobile phase (or with a minimal amount of organic solvent) before injection. High concentrations of strong organic solvents in the sample can lead to poor peak shape and resolution.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Synthesis
| Coupling Reagent | Acronym | Additive | Typical Yield (%) | Crude Purity (%) | Racemization Risk | Key Characteristics |
| N,N'-Diisopropylcarbodiimide | DIC | HOBt | 85-90 | ~95 | Moderate | Cost-effective carbodiimide-based method. Byproduct (DIU) is soluble. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | 90-95 | >95 | Low | A common and reliable coupling reagent, suitable for most steps.[6] |
| 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | HOAt | >95 | >98 | Very Low | Highly efficient with fast reaction times, particularly effective for sterically hindered or aggregation-prone sequences.[6][7] |
| (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | None | >95 | >98 | Very Low | A highly efficient and safer alternative to benzotriazole-based reagents with excellent solubility.[8] |
Note: Yield and purity values are estimates for a standard synthesis and can vary based on specific reaction conditions, scale, and purification efficiency.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis on a 0.2 mmol scale using 2-Chlorotrityl chloride (2-CTC) resin to minimize diketopiperazine formation.
-
Resin Preparation and First Amino Acid Loading:
-
Add 2-CTC resin (approx. 0.3 g, loading ~0.7 mmol/g) to a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM. Dissolve Fmoc-Gly-OH (2 eq., 0.4 mmol) and diisopropylethylamine (DIPEA) (4 eq., 0.8 mmol) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Glycine 2 & 3):
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 eq., 0.6 mmol) with HATU (2.9 eq., 0.58 mmol) and DIPEA (6 eq., 1.2 mmol) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test (should be negative, indicating no free primary amines).
-
Drain the coupling solution and wash the resin with DMF (5x).
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the third glycine residue.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform one last deprotection (Step 2) to remove the Fmoc group from the N-terminal glycine.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry thoroughly under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) / 2.5% Water / 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Stepwise Solution-Phase Synthesis of this compound
This protocol uses Boc protection and esterification of the C-terminus for stepwise synthesis in solution.
-
Synthesis of Boc-Gly-Gly-OEt:
-
Dissolve Glycine ethyl ester hydrochloride (1 eq.) in DCM and add triethylamine (TEA) (1.1 eq.) at 0°C.
-
In a separate flask, dissolve Boc-Gly-OH (1 eq.), HOBt (1 eq.), and DIC (1.1 eq.) in DCM and stir for 15 minutes at 0°C for pre-activation.
-
Add the activated Boc-Gly-OH solution to the glycine ethyl ester solution and stir at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the protected dipeptide.
-
-
Deprotection of Boc-Gly-Gly-OEt:
-
Dissolve the Boc-Gly-Gly-OEt in a 1:1 mixture of TFA/DCM and stir for 1 hour at room temperature.
-
Evaporate the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt.
-
-
Coupling to form Boc-Gly-Gly-Gly-OEt:
-
Repeat the coupling procedure from Step 1, using H-Gly-Gly-OEt·TFA (1 eq.) as the amine component and Boc-Gly-OH (1 eq.) as the carboxylic acid component.
-
-
Final Deprotection and Saponification:
-
First, remove the N-terminal Boc group as described in Step 2 to yield H-Gly-Gly-Gly-OEt·TFA.
-
Dissolve the resulting tripeptide ester in a mixture of methanol and water. Add 1M NaOH and stir for 2-4 hours to saponify the ethyl ester.
-
Neutralize the solution with 1M HCl.
-
The crude this compound can be purified by recrystallization from a water/ethanol mixture.
-
Visualizations
Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Troubleshooting logic for low yield and purity issues in triglycine synthesis.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. peptide.com [peptide.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
stability of H-Gly-Gly-Gly-OH in different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the peptide H-Gly-Gly-Gly-OH (triglycine). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound is the hydrolysis of its peptide bonds. This reaction is catalyzed by both acid and base, leading to the cleavage of the peptide backbone. The degradation typically results in the formation of smaller peptides (diglycine) and the constituent amino acid (glycine).
Q2: How do pH and temperature affect the stability of triglycine?
A2: Both pH and temperature are critical factors influencing the rate of hydrolysis.
-
pH: Stability is generally lowest at pH extremes (highly acidic or highly alkaline conditions) where acid- and base-catalyzed hydrolysis are accelerated. The peptide is typically most stable in the slightly acidic to neutral pH range.
-
Temperature: An increase in temperature significantly accelerates the rate of hydrolysis, following the principles of chemical kinetics. Storing solutions at lower temperatures (e.g., 2-8°C) is crucial for minimizing degradation.
Q3: I am observing unexpected peaks in my HPLC analysis after incubating a triglycine solution. What could they be?
A3: The appearance of new peaks alongside a decrease in the main triglycine peak strongly indicates chemical degradation. For triglycine, these new peaks are almost certainly its hydrolysis products:
-
Diglycine (Gly-Gly)
-
Glycine
To confirm the identity of these peaks, you can run standards of glycine and diglycine on your HPLC system under the same conditions.
Q4: My triglycine solution appears cloudy or has precipitated. What is the cause and how can I fix it?
A4: Precipitation is often related to the peptide's isoelectric point (pI), the pH at which the net charge of the molecule is zero, leading to minimal solubility. For simple glycine peptides, the pI is typically in the range of 5.5-6.0. If the pH of your solution is close to this value, the peptide may aggregate and precipitate. To resolve this, adjust the pH of your solution to be at least 1-2 units away from the pI.
Q5: What are the recommended storage conditions for a stock solution of this compound?
A5: For optimal stability, stock solutions should be:
-
Stored at -20°C or below for long-term storage.
-
For short-term storage (days to a week), refrigeration at 2-8°C is acceptable.
-
Prepared in a buffer with a pH where the peptide is most stable (typically pH 4-6), if compatible with your experiment.
-
Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Quantitative Stability Data
While specific public domain kinetic data for the hydrolysis of this compound is limited, the following table provides an illustrative summary of expected stability based on data from similar short glycine peptides (e.g., diglycine, tetraglycine) and general principles of peptide hydrolysis. This data should be used as a guideline for experimental design.
| pH Condition | Temperature (°C) | Expected Relative Stability | Primary Degradation Mechanism | Potential Half-Life (Illustrative) |
| 1-2 (Acidic) | 25 | Low | Acid-Catalyzed Hydrolysis | Days to Weeks |
| 1-2 (Acidic) | 50 | Very Low | Accelerated Acid-Catalyzed Hydrolysis | Hours to Days |
| 4-6 (Slightly Acidic) | 4 | High | Slow Hydrolysis | Months to Years |
| 4-6 (Slightly Acidic) | 25 | Moderate | Slow Hydrolysis | Weeks to Months |
| 7 (Neutral) | 25 | Moderate | Water-Catalyzed Hydrolysis | Weeks to Months |
| 7 (Neutral) | 37 | Low | Accelerated Hydrolysis | Days to Weeks |
| 9-10 (Alkaline) | 25 | Low | Base-Catalyzed Hydrolysis | Days to Weeks |
| 9-10 (Alkaline) | 50 | Very Low | Accelerated Base-Catalyzed Hydrolysis | Hours to Days |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels.[2]
1. Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
Phosphate or Citrate buffers (pH 4, 7, 9)
-
HPLC system with UV detector, column (e.g., C18), and appropriate mobile phases.
2. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in high-purity water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Collect samples at time points (e.g., 0, 2, 4, 8, 24 hours). If degradation is slow, a higher acid concentration or temperature can be used.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Collect samples at time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Collect samples at time points.
-
Thermal Degradation: Pipette the stock solution into vials. Store in an oven at a high temperature (e.g., 70°C). Collect samples at time points. Also, test the stability of the solid peptide powder under the same conditions.
-
Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection at 210-220 nm).
-
Calculate the percentage of triglycine remaining and the percentage of degradation products formed at each time point.
Visualizations
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting logic for identifying the cause of this compound degradation.
Chemical Degradation Pathway: Hydrolysis
Caption: Primary hydrolysis pathway of this compound into its degradation products.
Experimental Workflow for Stability Study
Caption: General workflow for conducting a forced degradation stability study.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of H-Gly-Gly-Gly-OH by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of H-Gly-Gly-Gly-OH (Triglycine) purity. It explores alternative analytical techniques and presents supporting data to aid in the selection of appropriate methods for quality control and research applications.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is the most prevalent method for assessing the purity of synthetic peptides like this compound.[1] Its widespread adoption is due to its high resolution, sensitivity, and reproducibility in separating the target peptide from potential impurities. A typical purity level for commercially available this compound is specified as ≥98% or ≥99%, as determined by HPLC.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for this compound Purity Analysis
This protocol is a representative method for the purity determination of this compound.
1. System and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Standard: A certified reference standard of this compound.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes is a suitable starting point.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Potential Impurities in this compound Synthesis
The synthesis of peptides can introduce several impurities that HPLC aims to separate and quantify. These include:
-
Truncated Sequences: Peptides missing one or more glycine residues (e.g., H-Gly-Gly-OH).
-
Deletion Sequences: Impurities where an amino acid is missing from the intended sequence.
-
Products of Incomplete Deprotection: Peptides with protecting groups still attached.
-
Deamidation Products: Modification of the peptide structure.
Comparative Analysis of Purity Assessment Methods
While HPLC is the primary method, orthogonal techniques are crucial for a comprehensive purity assessment, as they provide different selectivity and can detect impurities that might co-elute with the main peak in HPLC.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Data for this compound |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust, and widely available. | May not separate all impurities, especially those with similar hydrophobicity. | >99.0% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation of HPLC with the mass identification of MS. | Provides molecular weight information for impurity identification. | Quantification can be less precise than UV-based methods without appropriate standards. | Confirms the identity of the main peak and potential impurities. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Provides accurate quantification of the peptide content and confirms the amino acid ratio. | Destructive to the sample, does not detect sequence or linkage errors. | Confirms Glycine as the sole amino acid component. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atoms. | Gives definitive structural confirmation and can be used for quantification (qNMR). | Lower sensitivity compared to HPLC, can be complex to interpret for larger peptides. | Confirms the structure of this compound. |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio in an electric field. | High efficiency, orthogonal selectivity to HPLC, especially for charged or very polar impurities. | Can be less robust than HPLC, lower loading capacity. | Can provide higher resolution for certain impurities compared to HPLC. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC analysis and the relationship between different analytical techniques for a comprehensive purity validation.
References
A Comparative Analysis of Triglycine and Other Peptide Stabilizers in Biopharmaceutical Formulations
In the development of therapeutic peptides, ensuring their stability is a critical factor for maintaining efficacy and shelf life. Excipients are added to peptide formulations to prevent degradation pathways such as aggregation, oxidation, and hydrolysis. While various sugars, polyols, and amino acids are commonly employed as stabilizers, this guide provides a comparative overview of the efficacy of triglycine relative to other widely used peptide stabilizers.
Due to a scarcity of direct comparative studies on triglycine, this guide draws upon available experimental data for glycine and other small peptides to infer the potential stabilizing properties of triglycine. The information presented is intended for researchers, scientists, and drug development professionals to aid in the rational selection of excipients for peptide formulations.
Quantitative Comparison of Peptide Stabilizers
The following table summarizes the stabilizing effects of various excipients on peptides and proteins, based on available experimental data. It is important to note that the effectiveness of a stabilizer is highly dependent on the specific peptide, the formulation conditions (e.g., pH, temperature), and the manufacturing process (e.g., lyophilization).
| Stabilizer Class | Specific Stabilizer | Model Peptide/Protein | Key Findings | Reference |
| Amino Acids | Glycine | Lactate Dehydrogenase (LDH) | When used with mannitol, the extent of glycine crystallization negatively impacted protein activity. Higher buffer concentrations reduced crystallization and improved stability. | [1] |
| Immunoglobulin G (IgG) | Glycine was found to be the least effective among the amino acids tested (serine, phenylalanine). Its reduced stabilizing capacity was attributed to its tendency to crystallize. Trehalose alone was more effective than the amino acids. | [2] | ||
| Hen Egg-White Lysozyme (HEWL) | Arginine and glycine ethyl ester were more effective in suppressing aggregation compared to glycine. | [3] | ||
| Polyols | Mannitol | Lactate Dehydrogenase (LDH) | Used in combination with glycine. The crystalline nature of both excipients influenced protein stability. | [1][4] |
| Sugars | Sucrose | Lactate Dehydrogenase (LDH), Glucose 6-Phosphate Dehydrogenase | In a sucrose-glycine system, glycine crystallization inhibited the recovery of protein activity. This effect was mitigated by the addition of polysorbate 80. | [5] |
| Trehalose | Immunoglobulin G (IgG) | Found to be a more effective stabilizer than the amino acids glycine, serine, and phenylalanine. | [2] |
Inference for Triglycine:
While direct quantitative data for triglycine as a primary stabilizer is limited, we can infer its potential behavior based on studies of glycine and other short glycine peptides. Like glycine, triglycine is a small, polar molecule. Its peptide bonds may offer additional hydrogen bonding opportunities, which could contribute to the stabilization of a therapeutic peptide's native conformation. However, the tendency of glycine to crystallize, which can be detrimental to stability, may also be a characteristic of triglycine. Further empirical studies are necessary to fully elucidate the stabilizing efficacy of triglycine in comparison to other excipients.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess peptide stability.
1. Lyophilization and Stability Assessment of a Model Protein (Lactate Dehydrogenase)
-
Objective: To evaluate the stabilizing effect of excipients during freeze-drying.
-
Methodology:
-
Formulation Preparation: Solutions of lactate dehydrogenase (LDH) are prepared in a buffer (e.g., sodium phosphate) containing various concentrations and ratios of stabilizers (e.g., glycine and mannitol).
-
Freeze-Drying: The formulations are freeze-dried using a controlled cycle of freezing, primary drying (sublimation of ice under vacuum), and secondary drying (desorption of residual water).
-
Characterization of the Lyophilized Cake: The physical state of the excipients in the dried product is analyzed using techniques such as X-ray powder diffraction (XRD) to determine the degree of crystallinity.
-
Activity Assay: The lyophilized product is reconstituted, and the enzymatic activity of LDH is measured spectrophotometrically. The recovered activity is compared to that of a non-lyophilized control to determine the extent of stabilization.[1]
-
2. Aggregation Suppression Assay
-
Objective: To assess the ability of an excipient to prevent protein aggregation under stress conditions.
-
Methodology:
-
Sample Preparation: A model protein prone to aggregation (e.g., hen egg-white lysozyme) is prepared in a buffer solution with and without the test stabilizer (e.g., glycine, arginine).
-
Induction of Aggregation: Aggregation is induced by adding a precipitant (e.g., sodium chloride) or by applying thermal stress.
-
Turbidity Measurement: The extent of aggregation is monitored over time by measuring the turbidity of the solution at a specific wavelength (e.g., 280 nm) using a spectrophotometer. A lower turbidity indicates a greater inhibitory effect of the excipient on aggregation.
-
Soluble Protein Quantification: After a set incubation period, the samples are centrifuged to pellet the aggregated protein. The concentration of the remaining soluble protein in the supernatant is measured to quantify the stabilizing effect.[3]
-
3. High-Performance Liquid Chromatography (HPLC) for Chemical Stability
-
Objective: To quantify the degradation of a peptide over time in the presence of different stabilizers.
-
Methodology:
-
Incubation: The peptide is incubated in various formulation buffers at specific temperatures. Aliquots are taken at different time points.
-
Sample Preparation: The reaction in the aliquots is quenched, often by acidification or freezing.
-
HPLC Analysis: The samples are analyzed using reverse-phase HPLC (RP-HPLC). The intact peptide is separated from its degradation products.
-
Quantification: The peak area of the intact peptide is integrated and compared to the initial peak area to determine the percentage of remaining peptide over time. This allows for the calculation of degradation rates and half-lives.[6]
-
Visualizing Peptide Stabilization Concepts
Peptide Degradation Pathways
The following diagram illustrates common chemical and physical degradation pathways that therapeutic peptides can undergo, which stabilizers aim to prevent.
References
- 1. Solute crystallization in mannitol-glycine systems--implications on protein stabilization in freeze-dried formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 3. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Freeze-drying of proteins from a sucrose-glycine excipient system: effect of formulation composition on the initial recovery of protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Comparative Analysis of Triglycine and Glycine in the Maillard Reaction
For researchers, scientists, and professionals in drug development, understanding the intricacies of the Maillard reaction is paramount. This guide provides an objective comparison of the performance of triglycine and glycine in this complex series of chemical reactions, supported by experimental data, detailed protocols, and visual representations of the underlying processes.
The Maillard reaction, a non-enzymatic browning process, is fundamental in food chemistry and has significant implications in biological systems, including the formation of advanced glycation end-products (AGEs). The reactivity of amino acids and peptides in this reaction varies, influencing the formation of intermediates and final products. This guide focuses on a comparative analysis of glycine, the simplest amino acid, and triglycine, a small peptide, in the context of the Maillard reaction.
Comparative Analysis of Reactivity and Product Formation
Experimental evidence consistently demonstrates that small peptides, such as triglycine, exhibit a higher reactivity in the initial stages of the Maillard reaction compared to their constituent amino acid, glycine.[1][2][3][4] This difference is primarily attributed to the lower pKa values of the amino groups in peptides, which increases the percentage of unprotonated amino groups available for reaction.[1]
A key indicator of Maillard reaction progression is the formation of Amadori rearrangement products (ARPs). Studies have shown that the rate of ARP formation follows the order: triglycine > diglycine > glycine.[2][3][4] This is further substantiated by the lower activation energy required for ARP formation from triglycine (63.48 kJ/mol) compared to glycine (84.76 kJ/mol), indicating that ARPs are formed more readily from the small peptide.[2][3][4]
However, the trend can reverse at higher temperatures, where the greater instability of small peptide-ARPs leads to a decrease in their relative abundance compared to glycine-ARPs.[1][5]
Beyond the initial stages, the formation of subsequent Maillard reaction products, including deoxyglucosones, methylglyoxal, and glyoxal, is also more pronounced with small peptides.[2][3][4] This increased formation of reactive intermediates contributes to a stronger browning effect observed in systems containing di- and tripeptides compared to equimolar amino acids.[2][3]
Quantitative Data Summary
| Parameter | Triglycine | Glycine | Key Findings |
| ARP Formation Rate | Higher | Lower | The formation rate of Amadori rearrangement products is TriG-ARP > DiG-ARP > G-ARP.[2][3][4] |
| Activation Energy (Ea) for ARP Formation | 63.48 kJ/mol | 84.76 kJ/mol | Triglycine has a lower activation energy, suggesting ARP is formed more easily from this small peptide.[2][3][4] |
| Browning Intensity (A420) | Generally Higher | Generally Lower | Stronger browning occurs in di- or tripeptide reactions due to the easier formation of secondary degradation products.[2][3][6] |
| Deoxyglucosone Formation | Higher | Lower | More 1-deoxyglucosone (1-DG) and 3-deoxyglucosone (3-DG) are formed from small peptides.[2][3] |
| Methylglyoxal and Glyoxal Formation | Higher | Lower | More methylglyoxal and glyoxal are confirmed to be formed from small peptides than equimolar amino acids.[2][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of triglycine and glycine in the Maillard reaction.
Preparation of Amadori Rearrangement Products (ARPs)
This protocol outlines the synthesis of ARPs from glycine and triglycine with glucose.
-
Reactant Preparation: Equimolar amounts of glycine or triglycine and glucose are dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.5).[2]
-
Lyophilization and Thermal Treatment: To facilitate ARP formation by reducing water content, the reaction mixture is lyophilized (freeze-dried).[1] The lyophilized powder is then subjected to a controlled thermal treatment at a specific temperature (e.g., 80°C, 100°C) for a defined period.[1]
-
Purification and Identification: The resulting ARPs are purified using techniques like column chromatography. Identification and structural confirmation are performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Kinetic Analysis of ARP Formation
This protocol describes the methodology to determine the rate of ARP formation.
-
Reaction Setup: A model system is prepared by dissolving glycine or triglycine and glucose in a phosphate buffer at a specific pH (e.g., pH 7.0).[7]
-
Heating and Sampling: The reaction mixtures are heated in a controlled temperature environment (e.g., boiling water bath).[7] Aliquots are withdrawn at regular time intervals.
-
Analysis: The concentration of the formed ARP in each sample is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS.
-
Kinetic Modeling: The data on ARP concentration versus time is fitted to a kinetic model (e.g., pseudo-first-order) to determine the reaction rate constant (k).[7] The activation energy (Ea) can be calculated by determining the rate constants at different temperatures and applying the Arrhenius equation.[2]
Measurement of Browning Intensity
This protocol details the spectrophotometric measurement of browning.
-
Reaction and Sampling: Maillard reaction model systems of glycine/triglycine and a reducing sugar are prepared and heated as described previously. Samples are taken at different time points.
-
Spectrophotometric Measurement: The absorbance of the reaction solutions is measured at a specific wavelength, typically 420 nm (A420), using a spectrophotometer.[1] This absorbance value is used as an indicator of the browning intensity, representing the formation of melanoidins and other colored compounds.
-
Data Normalization: To ensure accuracy, solutions may be diluted to bring the absorbance values within the linear range of the instrument (e.g., 0.2 to 0.8). The final absorbance is then calculated by multiplying the measured value by the dilution factor.[1]
Visualizing the Processes
To better understand the experimental workflow and the logical relationships in the Maillard reaction, the following diagrams are provided.
References
- 1. View of Reactivity comparison of Amadori rearrangement product formation of glycine, diglycine, and triglycine in a competing Maillard system | Journal of Food Bioactives [isnff-jfb.com]
- 2. Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. | Semantic Scholar [semanticscholar.org]
- 5. Reactivity comparison of Amadori rearrangement product formation of glycine, diglycine, and triglycine in a competing Maillard system | Journal of Food Bioactives [isnff-jfb.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
Validating the Structure of Synthetic H-Gly-Gly-Gly-OH: A Comparative Guide to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate structural confirmation of synthetic peptides is a cornerstone of reliable research and drug development. For the simple tripeptide, H-Gly-Gly-Gly-OH (Triglycine), mass spectrometry stands out as a rapid, sensitive, and definitive method for validating its identity, purity, and primary structure. This guide provides an objective comparison of mass spectrometry with other analytical techniques and furnishes the experimental data and protocols necessary for its successful implementation.
Structural Validation: A Comparative Overview
While mass spectrometry is a primary tool for peptide validation, a comprehensive analysis often involves orthogonal methods to provide a complete picture of the synthetic product's quality. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | - Molecular Weight Confirmation- Amino Acid Sequence (via MS/MS)- Purity Assessment- Impurity Identification | - High sensitivity (femtomole to picomole range)- High accuracy and resolution- Rapid analysis time- Provides direct sequence information | - Does not provide information on secondary or tertiary structure- Ionization suppression can affect quantification- Isomeric amino acids (e.g., Leu/Ile) can be difficult to distinguish without specific fragmentation |
| High-Performance Liquid Chromatography (HPLC) | - Purity Assessment (% purity)- Quantification- Separation of impurities | - Excellent for determining purity- Well-established and robust method- Can be coupled directly to MS (LC-MS) | - Does not provide direct structural information- Co-elution of impurities can lead to inaccurate purity assessment |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - 3D Structure in solution- Confirmation of covalent bonds- Identification of impurities | - Provides detailed structural and conformational information- Non-destructive technique | - Relatively low sensitivity, requires larger sample amounts- Complex data analysis- Longer acquisition times |
Validating this compound with Mass Spectrometry: Expected Data
Electrospray Ionization (ESI) is the preferred "soft" ionization technique for peptides like triglycine, as it minimizes in-source fragmentation and typically produces a protonated molecular ion ([M+H]⁺).[1][2] Tandem mass spectrometry (MS/MS), through collision-induced dissociation (CID), is then used to fragment the peptide along its backbone, primarily at the peptide bonds, yielding characteristic 'b' (N-terminal) and 'y' (C-terminal) fragment ions that allow for sequence confirmation.[1]
Table 1: Theoretical m/z Values for Protonated this compound and its Primary Fragment Ions
| Ion | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Theoretical m/z for Singly Charged Ion ([M+H]⁺) |
| Parent Ion | C₆H₁₁N₃O₄ | 189.0749 | 190.0822 |
| b₁ ion (Gly) | C₂H₄NO | 58.0293 | 58.0293 |
| b₂ ion (Gly-Gly) | C₄H₇N₂O₂ | 115.0508 | 115.0508 |
| y₁ ion (Gly) | C₂H₄NO₂ | 74.0242 | 74.0242 |
| y₂ ion (Gly-Gly) | C₄H₇N₂O₃ | 131.0457 | 131.0457 |
Note: Masses are calculated based on the most abundant isotopes of each element.
The fragmentation of protonated triglycine has been studied in detail, confirming that the b₂ and y₂ ions are major fragments observed in CID experiments.[3]
Identifying Potential Impurities
Solid-phase peptide synthesis (SPPS) can introduce several types of impurities that are readily detectable by mass spectrometry. For this compound, these may include:
-
Deletion Sequences: (e.g., H-Gly-Gly-OH). These arise from incomplete coupling reactions.[4] A peak corresponding to the mass of the deleted sequence would be observed.
-
Insertion Sequences: (e.g., H-Gly-Gly-Gly-Gly-OH). This can occur if excess activated amino acids are not thoroughly washed away.[4]
-
Incomplete Deprotection: Residual protecting groups from synthesis (e.g., Boc or Fmoc) will result in a significant mass addition to the target peptide.[1]
Experimental Protocol: LC-ESI-MS/MS Analysis of this compound
This protocol outlines a standard procedure for the validation of synthetic this compound using a high-resolution mass spectrometer coupled with a UHPLC system.[3]
1. Sample Preparation:
-
Dissolve the lyophilized crude or purified peptide in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Parameters:
-
System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10-15 minutes is typically sufficient for this small peptide.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
-
System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-500.
-
Data-Dependent Acquisition (DDA) for MS/MS:
-
Isolate the most intense precursor ion from the MS1 scan (expected m/z ~190.08).
-
Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 25-35%.
-
MS2 Scan Range: m/z 50-250.
-
4. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated triglycine (190.0822).
-
Analyze the full MS1 spectrum to confirm the presence of the correct molecular ion and to identify any impurity masses.
-
Analyze the MS2 spectrum to identify the b and y fragment ions, confirming the amino acid sequence. Compare the experimental fragment m/z values with the theoretical values in Table 1.
-
Quantify the purity by integrating the peak area of the target peptide and expressing it as a percentage of the total integrated peak areas in the chromatogram.
Visualizing the Process
Caption: Experimental workflow for validating this compound.
Caption: Logical flow of synthetic peptide validation.
References
- 1. uab.edu [uab.edu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
A Comparative Guide to Buffer Systems in Polyacrylamide Gel Electrophoresis: Tris-Glycine vs. Its Alternatives
For researchers, scientists, and drug development professionals seeking to optimize protein separation, this guide provides a detailed comparison of the commonly used Tris-glycine buffer system with its key alternatives, Bis-Tris and Tricine, for polyacrylamide gel electrophoresis (PAGE). This document outlines the performance characteristics, experimental protocols, and underlying principles of each system to aid in the selection of the most appropriate buffer for your specific research needs.
The separation of proteins by size using PAGE is a fundamental technique in life sciences. The choice of buffer system is a critical parameter that significantly influences the resolution, sharpness of bands, and the integrity of the protein sample. While the Laemmli Tris-glycine system has been the gold standard for decades, alternative buffer systems offer distinct advantages for specific applications.
Performance Comparison: Tris-Glycine, Bis-Tris, and Tricine Buffer Systems
The selection of a buffer system is primarily dictated by the molecular weight of the target protein(s) and the desired resolution. The following table summarizes the key performance characteristics of the Tris-glycine, Bis-Tris, and Tricine buffer systems.
| Feature | Tris-Glycine | Bis-Tris | Tricine |
| Optimal Separation Range | 30 kDa - 200 kDa[1] | 10 kDa - 150 kDa | 1 kDa - 100 kDa[2][3] |
| Operating pH (Running Gel) | Alkaline (pH ~8.8 - 9.5)[4][5] | Neutral (pH ~7.0)[4][6] | Alkaline (pH ~8.45)[2] |
| Protein Stability | Potential for deamidation and hydrolysis at alkaline pH[4][7] | High stability due to neutral pH, minimizing protein modifications[4][6] | Generally good, less harsh than Tris-glycine |
| Resolution of Low MW Proteins | Poor for proteins <20 kDa[2] | Good | Excellent for proteins and peptides <30 kDa[1] |
| Band Sharpness | Good, widely accepted standard | Excellent, sharper bands due to neutral pH and reduced protein modification[4][7] | Very good, especially for low MW proteins |
| Run Time | ~80-90 minutes[8][9] | ~35-60 minutes[10] | Can be longer, from 4 to 16 hours[2] |
| Gel Shelf Life (Precast) | Shorter due to alkaline pH | Longer due to neutral pH[4][11] | Moderate |
| Key Advantages | Cost-effective, widely established protocols[12] | High resolution, excellent protein integrity, longer gel shelf-life[4][6][11] | Superior resolution of low molecular weight proteins and peptides[1] |
| Key Disadvantages | Can cause protein modification, poor resolution of small proteins[2][4] | More expensive than Tris-glycine | Longer run times, not ideal for high MW proteins[2] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for preparing and running SDS-PAGE with Tris-glycine, Bis-Tris, and Tricine buffer systems.
Detailed Experimental Protocols
Detailed protocols for preparing the necessary reagents and performing electrophoresis with each buffer system are provided below.
Tris-Glycine SDS-PAGE Protocol (Laemmli System)
This protocol is based on the traditional Laemmli method and is suitable for a broad range of proteins.
Reagent Preparation:
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): Dissolve 18.15 g of Tris base in 80 mL of distilled water. Adjust the pH to 8.8 with HCl and bring the final volume to 100 mL.[13]
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Dissolve 6 g of Tris base in 80 mL of distilled water. Adjust the pH to 6.8 with HCl and bring the final volume to 100 mL.[13]
-
10X Tris-Glycine-SDS Running Buffer: Dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in distilled water to a final volume of 1 L. The pH should be approximately 8.3 and should not be adjusted.[5][14]
-
2X Laemmli Sample Buffer: 4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8.
Gel Casting and Electrophoresis:
-
Prepare the resolving and stacking gels using the appropriate acrylamide concentration for your target protein.
-
Prepare protein samples by mixing with an equal volume of 2X Laemmli sample buffer and heating at 95°C for 5 minutes.[13]
-
Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Load the prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 125-180V) until the dye front reaches the bottom of the gel.[8][9]
-
After electrophoresis, stain the gel with a suitable protein stain like Coomassie Brilliant Blue.
Bis-Tris SDS-PAGE Protocol
This system is ideal for achieving high resolution and maintaining protein integrity.
Reagent Preparation:
-
Running Buffer (choose one based on protein size):
-
MES SDS Running Buffer (for small to medium proteins): Dilute 20X NuPAGE™ MES SDS Running Buffer to 1X with deionized water.[10]
-
MOPS SDS Running Buffer (for medium to large proteins): Dilute 20X NuPAGE™ MOPS SDS Running Buffer to 1X with deionized water.
-
-
LDS Sample Buffer (4X): Commercially available (e.g., NuPAGE™ LDS Sample Buffer).
Gel Casting and Electrophoresis:
-
Use a precast Bis-Tris gel or handcast a gel using a Bis-Tris-HCl buffer system (pH 6.4).
-
Prepare protein samples by adding 4X LDS sample buffer and a reducing agent (if required). Heat at 70°C for 10 minutes.
-
Assemble the gel cassette and fill the chambers with the appropriate 1X running buffer (MES or MOPS).
-
Load the samples and a suitable molecular weight marker.
-
Run the gel at a constant voltage of 200V for approximately 35-60 minutes.[10]
-
Proceed with staining or western blotting.
Tricine-SDS-PAGE Protocol
This method is specifically designed for the high-resolution separation of low molecular weight proteins and peptides.
Reagent Preparation:
-
Gel Buffer (3M Tris, 0.3% SDS, pH 8.45): Prepare a stock solution and adjust the pH with HCl before adding SDS.[2]
-
Anode Buffer (0.2 M Tris-HCl, pH 8.9): Dissolve Tris base in water and adjust the pH with HCl.[15]
-
Cathode Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25): Dissolve Tris base, Tricine, and SDS in water. Do not adjust the pH.[2]
-
Tricine Sample Buffer (2X): 8% SDS, 24% glycerol, 16% stacking gel buffer, 0.02% Coomassie blue G-250, and 2% β-mercaptoethanol.
Gel Casting and Electrophoresis:
-
Cast a Tricine-SDS-PAGE gel with a 4% stacking gel and a resolving gel of appropriate acrylamide concentration (e.g., 10% for proteins >10 kDa, 16.5% for peptides <10 kDa).[2]
-
Prepare samples in Tricine sample buffer and heat at 40°C for 30-60 minutes.
-
Assemble the electrophoresis unit, using the anode buffer in the lower chamber and the cathode buffer in the upper chamber.
-
Load samples and a low molecular weight marker.
-
Run the gel at an initial low voltage (e.g., 30V for 1 hour) and then increase to a higher voltage (e.g., 180V).[2]
-
After the run, fix and stain the gel immediately to prevent the loss of small peptides.[2]
Concluding Remarks
The choice between Tris-glycine, Bis-Tris, and Tricine buffer systems is a critical decision in designing a successful protein electrophoresis experiment. The traditional Tris-glycine system remains a robust and cost-effective option for general protein separation. However, for applications requiring high resolution, enhanced protein stability, and the analysis of low molecular weight proteins, the Bis-Tris and Tricine systems offer significant advantages. By understanding the principles and protocols outlined in this guide, researchers can make an informed choice to achieve optimal separation and reliable results in their protein analysis workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Bis Tris Polyacrylamide Gel Electrophoresis Technology [merckmillipore.com]
- 8. wiki.realvegancheese.org [wiki.realvegancheese.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. researchgate.net [researchgate.net]
- 12. A Guide to Choosing the Right Gel for Protein Gel Electrophoresis [biobasic-asia.com]
- 13. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]
- 14. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 15. conductscience.com [conductscience.com]
assessing the biocompatibility of triglycine compared to other peptides
For researchers, scientists, and drug development professionals, understanding the biocompatibility of peptides is paramount for their application in therapeutics and biomaterials. This guide provides a comparative assessment of the biocompatibility of triglycine, a simple tripeptide, in relation to other peptides, supported by available scientific evidence and detailed experimental protocols.
Triglycine (Gly-Gly-Gly) is generally considered to be a highly biocompatible molecule. This assertion is based on the inherent nature of its constituent amino acid, glycine, which is the simplest and most abundant amino acid in the human body. Studies have indicated that glycine itself exhibits no cytotoxic effects, to the extent that an IC50 value (the concentration of a substance required to inhibit 50% of a biological process) could not be determined in some cytotoxicity assays.[1][2] Furthermore, the oral LD50 (lethal dose for 50% of a test population) for glycine in rats is high, recorded at 7,930 mg/kg, underscoring its low acute toxicity.[3][4]
While direct quantitative comparisons of triglycine with other peptides in standardized biocompatibility assays are not extensively available in publicly accessible literature, the general consensus points towards short, simple peptides like triglycine having a favorable safety profile. Their small size and composition from naturally occurring amino acids contribute to low immunogenicity and toxicity.
Quantitative Biocompatibility Data
Due to a lack of publicly available, direct comparative studies, a quantitative data table for triglycine versus a range of other peptides cannot be provided at this time. Research indicates a general trend of low toxicity for glycine and its short oligomers, but specific IC50 and LD50 values for triglycine in direct comparison with peptides such as diglycine, trialanine, or longer polyglycine chains are not well-documented in the literature.
Experimental Protocols for Biocompatibility Assessment
To facilitate further research and direct comparison, this section details the methodologies for key in vitro biocompatibility assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the test peptides (e.g., triglycine, diglycine, etc.) in a culture medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include a vehicle control (medium without peptide) and a positive control for toxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Solubilization: Incubate for 2-4 hours. After the incubation period, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against peptide concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
Principle: LDH is a stable enzyme that is rapidly released from the cytosol of damaged cells. The amount of LDH in the supernatant is proportional to the extent of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: A maximum LDH release control (cells treated with a lysis buffer) is used to determine 100% cytotoxicity. Calculate the percentage of cytotoxicity for each peptide concentration relative to the maximum release control.
Hemolysis Assay for Blood Compatibility
This assay evaluates the lytic effect of a substance on red blood cells (erythrocytes).
Principle: Hemoglobin is released from lysed red blood cells, and its concentration in the supernatant can be measured spectrophotometrically.
Protocol:
-
Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs several times with a phosphate-buffered saline (PBS) solution until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).
-
Peptide Incubation: Prepare serial dilutions of the test peptides in PBS. In a 96-well plate, mix the peptide solutions with the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in a hypotonic solution or with a detergent like Triton X-100).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
Visualization of Experimental Workflow
To provide a clear overview of the biocompatibility assessment process, the following diagrams illustrate the workflows for the described experimental protocols.
MTT Assay Workflow for Cytotoxicity Assessment
LDH Assay Workflow for Cytotoxicity Assessment
Hemolysis Assay Workflow for Blood Compatibility
References
- 1. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triglycine Sulfate (TGS) and Its Derivatives for Advanced Research Applications
Triglycine sulfate ((NH₂CH₂COOH)₃·H₂SO₄), commonly known as TGS, is a seminal ferroelectric material extensively studied for its exceptional pyroelectric properties, particularly for applications in infrared detection.[1][2] Its derivatives, developed to enhance specific characteristics, offer a range of improved functionalities crucial for next-generation sensors and electro-optic devices. This guide provides a comparative analysis of TGS and its key derivatives, focusing on their performance metrics and the experimental protocols used for their characterization.
The primary derivatives of TGS include Deuterated Triglycine Sulfate (DTGS) and L-Alanine doped Triglycine Sulfate (ATGS or LATGS).[3][4] Deuteration, the process of replacing protons with deuterium, significantly elevates the material's Curie temperature, extending its operational range.[3][5] Doping with L-alanine introduces an internal bias field, which stabilizes the polarization state and enhances the material's pyroelectric response, making it permanently poled.[6][7]
Comparative Performance of TGS and Derivatives
The primary application for TGS and its derivatives is in pyroelectric infrared detectors, which are valued for their broad spectral response, room temperature operation, and low cost.[1][8][9] The performance of these materials is dictated by several key ferroelectric properties. Modifications such as deuteration and doping with amino acids or other molecules are employed to improve these properties.[10][11][12]
| Property | Triglycine Sulfate (TGS) | Deuterated TGS (DTGS) | L-Alanine Doped TGS (ATGS) | Significance in Research Applications |
| Curie Temperature (Tc) | ~49 °C[3][10] | 57-62 °C[3][5] | ~49 °C (similar to TGS)[4] | Defines the upper temperature limit for ferroelectric behavior. A higher Tc allows for a wider operational temperature range. |
| Spontaneous Polarization (Ps) | ~2.8 µC/cm² | Higher than TGS[11] | Higher than TGS[12] | The inherent electric dipole moment per unit volume; a higher value contributes to a stronger pyroelectric signal. |
| Pyroelectric Coefficient (p) | ~3.5 x 10-4 C/m²K[2] | Generally higher than TGS | Higher than TGS[13] | Measures the change in spontaneous polarization with temperature. A high coefficient is critical for sensitive thermal detection. |
| Dielectric Constant (ε) | ~30-35 | ~18-25[5] | Lower than TGS[7] | A lower dielectric constant is desirable as it reduces noise and improves the signal-to-noise ratio in detector applications. |
| Internal Bias Field (Eb) | None | None | Present[6] | Stabilizes the polarization direction, preventing depoling and eliminating the need for external poling fields. |
Logical Comparison of TGS and its Derivatives
The development from TGS to its derivatives can be understood as a targeted enhancement of its natural properties. Deuteration primarily addresses thermal stability, while alanine doping tackles polarization stability.
Experimental Protocols
Accurate characterization of these materials is essential for their application. Standardized protocols ensure reproducibility and comparability of data across different studies.
Crystal Growth by Slow Evaporation
This is the most common method for producing high-quality single crystals of TGS and its derivatives.[14][15]
-
Materials : High-purity glycine, sulfuric acid, deionized water, and the desired dopant (e.g., D₂O for DTGS, L-alanine for ATGS).[16]
-
Procedure :
-
Prepare a saturated aqueous solution by dissolving glycine and sulfuric acid in a 3:1 molar ratio.[14] For derivatives, the dopant is added to this initial solution.
-
Heat the solution gently (e.g., to 60°C) to ensure complete dissolution.[17]
-
Transfer the solution to a crystallizing dish and allow the solvent to evaporate slowly in a temperature-controlled environment.
-
Small seed crystals will form naturally. Select a high-quality seed crystal and suspend it in a freshly prepared saturated solution to grow a larger, single crystal over several days or weeks.[16][17]
-
Characterization of Ferroelectric Properties
A series of electrical and thermal measurements are performed to quantify the material's performance.
-
Curie Temperature (Tc) Measurement :
-
Method : Dielectric Spectroscopy.
-
Protocol : A sample of the crystal is placed between two electrodes to form a capacitor. The capacitance (and thus dielectric constant) is measured as a function of temperature using an RLC bridge. The Curie temperature is identified as the temperature at which the dielectric constant reaches its maximum value, corresponding to the phase transition from the ferroelectric to the paraelectric state.[14]
-
-
Hysteresis Loop Measurement (P-E Loop) :
-
Method : Sawyer-Tower Circuit.
-
Protocol : An alternating electric field (E) is applied across the crystal sample. The resulting polarization (P) is measured and plotted against the applied field. This P-E hysteresis loop provides crucial parameters:
-
Spontaneous Polarization (Ps) : The polarization value where the loop intersects the P-axis.
-
Coercive Field (Ec) : The electric field required to reverse the polarization.
-
Internal Bias Field (Eb) : For doped crystals like ATGS, the loop is shifted along the E-axis. The magnitude of this shift is the internal bias field.[13]
-
-
-
Pyroelectric Coefficient (p) Measurement :
-
Method : Byer-Roundy Technique.
-
Protocol : The crystal is placed in a temperature-controlled chamber and subjected to a precisely controlled, slowly varying temperature ramp. The resulting pyroelectric current is measured with an electrometer. The pyroelectric coefficient p is calculated using the formula: p = I / (A * dT/dt) where I is the pyroelectric current, A is the electrode area, and dT/dt is the rate of temperature change.
-
Experimental Workflow for Material Characterization
The process from synthesis to final characterization follows a structured workflow to ensure the quality and reliability of the data obtained.
References
- 1. jetir.org [jetir.org]
- 2. journal.hmjournals.com [journal.hmjournals.com]
- 3. Triglycine sulfate - Wikipedia [en.wikipedia.org]
- 4. Direct capture of the alanine ghost in alanine-doped triglycine sulfate crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03839H [pubs.rsc.org]
- 5. "ГИРМЕТ" - materials for research and production for electronics and optics [girmet.com]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Triglycine sulfate (TGS) crystals for pyroelectric infrared detecting devices | Semantic Scholar [semanticscholar.org]
- 10. lasercomponents.com [lasercomponents.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pure and doped triglycine sulfate crystals: growth and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization and Characterization of Triglycine Sulfate(TGS) Crystal Doped with NiSO4 [scirp.org]
- 17. rsc.org [rsc.org]
A Comparative Guide to the In Vitro Validation of Small Molecule Neurotransmitters: A Case Study on Glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro methodologies essential for validating a molecule's role as a neurotransmitter, using the well-established inhibitory neurotransmitter, glycine, as a primary example. While the initial query concerned triglycine, current scientific literature, as indicated by our search, does not support its role as a neurotransmitter. Therefore, this document will focus on the rigorous experimental framework applied to glycine, offering a benchmark for the validation of any putative neurotransmitter.
Foundational Criteria for Neurotransmitter Validation
The identification of a neurotransmitter hinges on the fulfillment of several key criteria, which are primarily established through in vitro studies:
-
Presence and Synthesis: The molecule must be present in the presynaptic terminal, and the neuron must possess the necessary enzymatic machinery for its synthesis.
-
Release: It must be released from the presynaptic terminal in a calcium-dependent manner following depolarization.
-
Postsynaptic Receptors: Specific receptors for the molecule must be located on the postsynaptic membrane.
-
Mimicry of Action: Exogenous application of the substance should replicate the physiological effects of presynaptic stimulation.
-
Mechanism of Inactivation: A defined mechanism, such as enzymatic degradation or reuptake into cells, must exist to terminate the signal.
Glycine: A Model for In Vitro Validation
Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it plays a crucial role in motor and sensory functions.[1] Its validation as a neurotransmitter is a cornerstone of neuroscience research, built upon a wealth of in vitro evidence.
A definitive characteristic of a neurotransmitter is its ability to bind to and activate specific postsynaptic receptors. Glycine's primary target is the ionotropic glycine receptor (GlyR), a ligand-gated chloride channel.[1]
Experimental Protocol: Radioligand Binding Assay
This technique is fundamental for quantifying the affinity of ligands (agonists or antagonists) for a specific receptor.
-
Objective: To determine the binding affinity and specificity of compounds for the glycine receptor.
-
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing GlyRs to create a membrane preparation.
-
Incubation: Incubate the membranes with a radiolabeled ligand, such as [³H]strychnine, which is a high-affinity GlyR antagonist.[2]
-
Competition: Introduce a non-radiolabeled compound (e.g., glycine, other potential agonists, or antagonists) at varying concentrations to compete for binding with the radioligand.
-
Separation: Rapidly filter the mixture to separate receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity of the filter-bound fraction using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are measures of the competitor's binding affinity.
-
Table 1: Comparative Binding Affinities at the Glycine Receptor
| Compound | Classification | Affinity (IC50 or Ki) | Reference |
| Glycine | Agonist | µM to mM range | [3] |
| β-alanine | Agonist | Lower than glycine | [3] |
| Taurine | Agonist | Lower than glycine | [3] |
| Strychnine | Antagonist | Nanomolar (nM) | [2][3] |
| RU 5135 | Antagonist | Nanomolar (nM) | [3] |
Glycine Receptor Signaling Pathway
Caption: Binding of glycine to its receptor opens a chloride channel, leading to hyperpolarization and neuronal inhibition.
The dynamic processes of neurotransmitter release and its subsequent removal from the synaptic cleft are critical for effective synaptic transmission.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This powerful technique allows for the direct measurement of synaptic events in real-time.
-
Objective: To record glycine-mediated inhibitory postsynaptic currents (IPSCs) and assess the impact of pharmacological agents.
-
Methodology:
-
Slice Preparation: Prepare thin, living slices of neural tissue, typically from the spinal cord or brainstem.[4]
-
Cell Identification: Identify a target neuron under a microscope.
-
Recording: A glass micropipette is used to form a tight seal with the cell membrane, allowing for the recording of ion flow through channels.
-
Stimulation: An electrode is used to stimulate presynaptic neurons to evoke glycine release.
-
Data Acquisition: Record the resulting IPSCs. The identity of these currents as glycinergic is confirmed by their abolition upon application of a GlyR antagonist like strychnine.[4]
-
Experimental Protocol: [³H]-Glycine Uptake Assay
This biochemical assay is used to measure the activity of glycine transporters (GlyTs), which are responsible for clearing glycine from the synapse.
-
Objective: To quantify the rate of glycine reuptake by specific transporters.
-
Methodology:
-
Cell Culture: Utilize cell lines engineered to express a specific glycine transporter (e.g., GlyT1 or GlyT2).[5][6]
-
Incubation: Expose the cells to a solution containing radiolabeled [³H]-glycine for a defined period.[5]
-
Termination: Stop the uptake process by rapidly washing the cells with a cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity to determine the amount of glycine transported.
-
Specificity: The contribution of a specific transporter can be isolated by using selective inhibitors.[5]
-
Table 2: Comparative Performance of Glycine Transporter Inhibitors
| Compound | Primary Target | Potency (IC50) | Selectivity Notes | Reference |
| ALX1393 | GlyT2 | ~25.9 nM | Exhibits 40-fold selectivity for GlyT2 over GlyT1. | [6] |
| ALX5407 | GlyT1 | 1.8 µM (on GlyT2) | A known selective GlyT1 inhibitor. | [6] |
| Org-25543 | GlyT2 | 12 nM | Selective for GlyT2. | [7] |
Workflow for In Vitro Neurotransmitter Validation
Caption: Key experimental stages for the in vitro validation of a putative neurotransmitter.
Comparative Overview with Other Neurotransmitters
The principles of validation are universal, though the specific molecular components and methodologies may vary.
Table 3: Comparative In Vitro Validation Parameters for Major Neurotransmitters
| Neurotransmitter | Primary Receptor Class(es) | Primary Inactivation Mechanism | Key In Vitro Validation Methods |
| Glycine | Ionotropic (Cl- Channel) | Reuptake (GlyT1, GlyT2) | [³H]strychnine binding assays, patch-clamp of IPSCs, [³H]-glycine uptake assays. |
| GABA | Ionotropic (GABAA), Metabotropic (GABAB) | Reuptake (GATs) | Radioligand binding (e.g., with muscimol, bicuculline), patch-clamp of IPSCs. |
| Glutamate | Ionotropic (NMDA, AMPA), Metabotropic (mGluRs) | Reuptake (EAATs) | Radioligand binding, patch-clamp of EPSCs, calcium imaging. |
| Neuropeptides | Primarily Metabotropic (GPCRs) | Enzymatic Degradation (Peptidases) | Radioimmunoassays, receptor binding assays, second messenger analysis.[8][9] |
Conclusion on Triglycine
A comprehensive search of scientific literature did not yield any studies validating triglycine as a neurotransmitter. The established research is unequivocally focused on the amino acid glycine. For triglycine to be considered a candidate, it would need to be subjected to the rigorous in vitro validation pipeline described herein, including demonstrating its vesicular storage, release, specific receptor binding, physiological action, and a mechanism for its synaptic removal. At present, no such evidence exists. Therefore, glycine remains the validated neurotransmitter, and the principles underlying its study serve as the gold standard in the field.
References
- 1. Glycine receptor - Wikipedia [en.wikipedia.org]
- 2. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glycine-mediated inhibitory postsynaptic potentials in the medial pontine reticular formation of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The presynaptic glycine transporter GlyT2 is regulated by the Hedgehog pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropeptide and Small Transmitter Coexistence: Fundamental Studies and Relevance to Mental Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Gly-Gly-Gly-OH (Triglycine) for Laboratory Settings
This guide provides essential safety and logistical information for the proper disposal of H-Gly-Gly-Gly-OH, also known as Triglycine. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is a tripeptide of glycine and is generally considered to be of low hazard. However, adherence to standard laboratory safety protocols is essential.
| Hazard Information | Personal Protective Equipment (PPE) | First Aid Measures |
| Not classified as hazardous. May cause mild irritation to eyes and skin upon contact. Avoid dust formation and inhalation. | Safety glasses with side shields or goggles. | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1] Skin Contact: Wash off with soap and plenty of water.[1] Inhalation: Remove to fresh air.[1] Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] |
| Storage: Keep container tightly closed in a dry and well-ventilated place.[1] | Protective gloves (e.g., nitrile rubber). | Seek medical attention if symptoms occur. |
| Incompatibility: Strong oxidizing agents.[2] | Laboratory coat. | |
| Respiratory protection is not required under normal use conditions. If dust is generated, use a NIOSH-approved respirator. |
Disposal Protocol
The primary method for the disposal of this compound is contingent on its form (solid or aqueous solution) and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Step 1: Initial Assessment
-
For solid this compound: If the amount is small, it can typically be managed as non-hazardous waste.
-
For aqueous solutions of this compound: Dilute solutions can often be disposed of down the sanitary sewer, as glycine itself is listed as safe for this disposal route in some jurisdictions.[3] However, it is imperative to verify this with your institution's environmental health and safety (EHS) department.
Step 2: Disposal of Solid Waste
-
Containment: Carefully sweep up the solid this compound, avoiding dust formation.[1]
-
Labeling: Place the material into a suitable, clearly labeled container for waste disposal.
-
Collection: Dispose of the container in the designated non-hazardous solid waste stream as advised by your institution's EHS guidelines.
Step 3: Disposal of Aqueous Solutions
-
Neutralization (if required): While this compound is not highly reactive, ensure the solution is near a neutral pH if it has been used in buffered solutions.
-
Dilution: For small quantities, dilute the solution with a large volume of water.
-
Sewer Disposal: If permitted by local regulations and your institution's EHS, slowly pour the diluted solution down the sanitary sewer with running water. Do not allow wash water from cleaning equipment to enter drains without confirming it is permissible.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided is a general guideline. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical disposal.
References
Essential Safety and Operational Guide for Handling H-Gly-Gly-Gly-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling H-Gly-Gly-Gly-OH (Triglycine). The following procedures ensure safe handling, storage, and disposal of this compound.
Chemical Profile:
-
Chemical Name: this compound
-
Synonyms: Triglycine
-
CAS Number: 556-33-2[1]
-
Molecular Formula: C₆H₁₁N₃O₄[1]
-
Molecular Weight: 189.17 g/mol [1]
Hazard Assessment: this compound is not classified as a hazardous substance.[2] However, as with any laboratory chemical, it should be handled with care to minimize exposure. Potential hazards may include slight irritation to the skin, eyes, and mucous membranes upon contact with dust.[2][3]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent direct contact and inhalation of this compound powder.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[2][3] | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat or long-sleeved clothing.[2][4] | Protects skin from accidental spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be used if dust is generated.[3][4] | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, protected from light.[1][4] Room temperature storage is generally acceptable.[1]
-
Keep the container tightly closed when not in use.[4]
Handling and Use:
-
Handle this compound in a well-ventilated area to avoid the formation of dust.[3][4]
-
Wear the recommended PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists.[4]
-
Skin Contact: Wash off immediately with plenty of water.[4]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]
Disposal Plan
Waste Segregation and Collection:
-
Solid Waste: Unused this compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) should be collected in a designated and clearly labeled chemical waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled container for aqueous chemical waste.
-
Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.[5]
Disposal Procedure:
-
All waste must be disposed of in accordance with applicable federal, state, and local regulations.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[5]
-
Do not dispose of this compound down the drain.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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